[4-(Phenoxymethyl)phenyl]methanol
Description
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Properties
IUPAC Name |
[4-(phenoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHORUPINPVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462650 | |
| Record name | [4-(phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262862-97-5 | |
| Record name | [4-(phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[4-(Phenoxymethyl)phenyl]methanol CAS number and properties
[1][2][3]
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5 ) is a bifunctional aromatic building block characterized by a central benzene ring substituted para with a hydroxymethyl group (
Chemical Identity & Physicochemical Properties[2][5][6][7][8][9][10]
The following data consolidates experimental and predicted values for CAS 262862-97-5.
| Property | Value | Note |
| CAS Registry Number | 262862-97-5 | Verified Identity |
| IUPAC Name | [4-(Phenoxymethyl)phenyl]methanol | |
| Molecular Formula | ||
| Molecular Weight | 214.26 g/mol | |
| SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | Connectivity: Ph-O-CH2-Ph-CH2OH |
| InChIKey | MTQHORUPINPVTP-UHFFFAOYSA-N | Unique Identifier |
| Physical State | White to off-white solid/powder | Typical for benzyl alcohol derivatives |
| Predicted LogP | ~2.7 - 2.9 | Lipophilic |
| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility | |
| MDL Number | MFCD09879941 |
Synthetic Methodologies
The synthesis of [4-(Phenoxymethyl)phenyl]methanol requires precise control to establish the ether linkage without over-alkylating the alcohol moiety. Two primary routes are employed: the Ester Reduction Route (High Fidelity) and the Direct Etherification Route (Industrial).
Route A: Ester Reduction (Recommended for Lab Scale)
This method avoids the formation of bis-phenoxy byproducts by using an ester group as a "masked" alcohol.
-
Nucleophilic Substitution: Methyl 4-(bromomethyl)benzoate reacts with phenol in the presence of a base (
or ) in acetone or DMF to form Methyl 4-(phenoxymethyl)benzoate. -
Reduction: The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (
) or DIBAL-H in anhydrous THF.
Route B: Direct Etherification (Industrial/Cost-Effective)
Uses
-
Mono-substitution: React
-dichloro-p-xylene (excess) with Sodium Phenoxide. -
Hydrolysis: Convert the remaining chloromethyl group to hydroxymethyl via acetate displacement (NaOAc) followed by hydrolysis.
Visualization: Synthetic Pathways[12]
Caption: Comparison of Ester Reduction (Route A) vs. Direct Etherification (Route B) for high-purity synthesis.
Applications in Drug Discovery
[4-(Phenoxymethyl)phenyl]methanol is primarily utilized as a linker motif in the construction of complex bioactive molecules. Its rigid phenyl core and flexible ether arm allow it to span binding pockets in enzymes, particularly kinases.
Kinase Inhibitors (BTK)
Patent literature (e.g., US11554118B2) highlights the use of phenoxymethyl-phenyl scaffolds in Bruton's Tyrosine Kinase (BTK) inhibitors. The ether oxygen acts as a hydrogen bond acceptor, while the phenyl ring engages in
PROTAC Linkers
In PROTAC design, the distance between the E3 ligase ligand and the target protein ligand is critical. This molecule provides a defined length (~6-8 Å) and rigidity, often used to fine-tune the linker region before attaching an alkyl chain or PEG spacer.
Fragment-Based Drug Design (FBDD)
The compound serves as a "fragment" that can be elaborated:
-
Oxidation: Conversion to 4-(phenoxymethyl)benzaldehyde for reductive amination.
-
Halogenation: Conversion to benzyl chloride for nucleophilic attack by amines (creating secondary amine libraries).
Caption: Functional derivatization pathways for medicinal chemistry applications.
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, benzyl alcohol and phenyl ether derivatives share common hazard profiles. Treat as a standard organic irritant.
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Store in a cool, dry place (Room Temperature or 2-8°C recommended for long-term stability).
-
References
-
Fisher Scientific. [4-(Phenoxymethyl)phenyl]methanol, 97% Product Page. Retrieved from
-
PubChem. Compound Summary: [4-(Phenoxymethyl)phenyl]methanol (CID 11333367). National Library of Medicine. Retrieved from
-
Google Patents. US11554118B2 - Bruton's tyrosine kinase inhibitors. Retrieved from
-
BenchChem. 4-(Phenoxymethyl)phenylacetic acid (Derivative Analysis). Retrieved from
-
ChemicalBook. Synthesis of Benzyl Ether Derivatives. Retrieved from
Synthesis and structural characterization of [4-(Phenoxymethyl)phenyl]methanol
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5) is a bifunctional benzyl alcohol derivative featuring a phenoxymethyl ether moiety. It serves as a critical "linker" scaffold in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and liquid crystal mesogens. Its structural duality—combining a stable ether linkage with a reactive primary alcohol—allows for the precise spacing of pharmacophores while maintaining metabolic stability.
This guide details the Regioselective Ester Reduction Protocol , a superior synthetic pathway compared to direct etherification, ensuring high purity and scalability. It includes self-validating characterization steps and troubleshooting workflows for the research scientist.
Retrosynthetic Analysis & Strategy
The direct mono-alkylation of 1,4-benzenedimethanol with phenol often leads to statistical mixtures of mono-ether, bis-ether, and unreacted starting material, necessitating tedious chromatographic separation.
To bypass this, we employ a Linear Constructive Strategy :
-
Precursor Selection: Use a heterobifunctional scaffold (Methyl 4-(bromomethyl)benzoate) to differentiate the two benzylic positions.
-
Etherification: Install the phenoxy group via Williamson ether synthesis on the alkyl halide.
-
Chemoselective Reduction: Convert the ester to the target alcohol using a hydride donor.
Figure 1: Retrosynthetic disconnection showing the conversion of the ester intermediate to the target alcohol.
Experimental Protocol: The Regioselective Ester Reduction Route
Phase A: Synthesis of Methyl 4-(phenoxymethyl)benzoate
This step locks the ether linkage before the alcohol functionality is generated.
Reagents:
-
Methyl 4-(bromomethyl)benzoate (1.0 equiv)
-
Phenol (1.1 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend
(20 mmol) in Acetone (30 mL). -
Addition: Add Phenol (11 mmol) and stir at room temperature for 15 minutes to generate the phenoxide in situ.
-
Reaction: Add Methyl 4-(bromomethyl)benzoate (10 mmol). Heat the mixture to reflux (
C) for 4–6 hours.-
Expert Insight: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, replaced by the ether product ( ).
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if necessary.
Phase B: Reduction to [4-(Phenoxymethyl)phenyl]methanol
Critical Safety Note: Lithium Aluminum Hydride (
Reagents:
-
Methyl 4-(phenoxymethyl)benzoate (Intermediate from Phase A)
- (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Activation: Flame-dry a 2-neck flask and cool under
. Add (15 mmol) and anhydrous THF (20 mL). Cool to C in an ice bath. -
Addition: Dissolve Methyl 4-(phenoxymethyl)benzoate (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the
suspension over 20 minutes. -
Reaction: Remove ice bath and stir at room temperature for 2 hours.
-
Quenching (Fieser Method): Cool back to
C. Carefully add:-
0.6 mL Water (slowly!)
-
0.6 mL 15% NaOH solution
-
1.8 mL Water
-
-
Isolation: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad. Dry the filtrate over
and concentrate in vacuo. -
Final Product: The resulting white solid is [4-(Phenoxymethyl)phenyl]methanol.
Structural Characterization & QC
To validate the synthesis, compare spectral data against the expected values derived from structural fragments.
NMR Spectroscopy (Self-Validation)
The success of the reaction is confirmed by the disappearance of the methyl ester singlet and the appearance of the hydroxymethyl signal.
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ether | ~5.10 | Singlet | 2H | |
| Alcohol | ~4.65 | Singlet | 2H | |
| Aromatic | 7.30 - 7.45 | Multiplet | 4H | Central Benzene Ring |
| Aromatic | 6.90 - 7.30 | Multiplet | 5H | Phenoxy Ring |
| Hydroxyl | ~1.8 - 2.5 | Broad Singlet | 1H |
Key Diagnostic:
-
Success: Two distinct benzylic singlets appear. The ether
is more deshielded (~5.1 ppm) than the alcohol (~4.65 ppm) due to the higher electronegativity of the phenoxy oxygen compared to the alcohol oxygen. -
Failure: Presence of a singlet at ~3.9 ppm indicates unreacted methyl ester.
Mass Spectrometry (HRMS)
-
Method: ESI+ or APCI.
-
Expected Ion:
or . -
Molecular Weight: 214.26 g/mol .
Troubleshooting & Optimization Logic
Common pitfalls in this synthesis involve moisture contamination or incomplete reduction. Use the following logic flow to diagnose issues.
Figure 2: Decision tree for troubleshooting the reduction step.
Applications in Drug Discovery[2]
This molecule is not merely a solvent or reagent; it is a structural linker .
-
PROTAC Linkers: The ether oxygen provides a hydrogen bond acceptor, while the benzyl alcohol allows for conversion to a halide or mesylate for "click" chemistry or nucleophilic substitution to attach E3 ligase ligands.
-
Liquid Crystals: The rigid biphenyl-like core (separated by a methylene spacer) imparts mesogenic properties useful in material science.
-
Phosphatase Inhibitors: Derivatives of this scaffold have been explored as inhibitors for Mycobacterium tuberculosis enzymes [1].
References
-
Synthesis and Biological Activity of Benzoic Acid Derivatives: Kronenberger, T., et al. "Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors." Bioorganic & Medicinal Chemistry, 2020.[3]
-
General Reduction Protocol (Ester to Alcohol): Pittman, C. U., et al. "Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C." Synthetic Communications, 2003.
-
Compound Registry (CAS Validation): PubChem Compound Summary for CID 826195 (Related Isomer) and CAS 262862-97-5 (Target).
Sources
- 1. (4-Phenoxyphenyl)methanol | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane - Google Patents [patents.google.com]
- 5. US6046127A - Process for the preparation of alcohols - Google Patents [patents.google.com]
Physical and chemical properties of [4-(Phenoxymethyl)phenyl]methanol
[1][2][3]
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5 ) is a bifunctional aromatic building block characterized by a benzyl alcohol moiety linked to a phenoxymethyl group.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceuticals, specifically Bruton’s tyrosine kinase (BTK) inhibitors and other heterocyclic bioactive agents. Its structural duality—containing both a reactive primary alcohol and a stable ether linkage—allows for selective functionalization, making it a valuable "linker" scaffold in drug discovery and solid-phase organic synthesis.
Molecular Identity & Structural Analysis
The compound consists of two benzene rings connected by a methylene-ether bridge (-CH2-O-), with a hydroxymethyl group (-CH2OH) at the para position of the central ring.
| Attribute | Detail |
| IUPAC Name | [4-(Phenoxymethyl)phenyl]methanol |
| CAS Number | 262862-97-5 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| SMILES | OCC1=CC=C(COC2=CC=CC=C2)C=C1 |
| InChI Key | MTQHORUPINPVTP-UHFFFAOYSA-N |
| Structural Class | Benzyl alcohol; Diaryl ether derivative |
Functional Group Analysis
-
Primary Benzyl Alcohol: The reactive center for oxidation (to aldehydes/acids), halogenation, or esterification. It is the primary handle for attaching the scaffold to pharmacophores.
-
Benzyl Phenyl Ether: A robust linkage that is stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃), offering a potential "safety release" mechanism in prodrug design or resin cleavage.
Physical Properties Profile
The following data represents the physicochemical characteristics of the purified solid.
| Property | Value / Description | Condition / Note |
| Physical State | Solid (Crystalline powder) | Standard Temperature & Pressure |
| Appearance | White to off-white | |
| Melting Point | 103.5 – 105.0 °C | Experimental (Fisher Scientific SDS) |
| Boiling Point | ~380 °C (Predicted) | Decomposition likely before BP |
| Density | 1.14 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble | DMSO, Methanol, Ethyl Acetate, DCM |
| Solubility | Insoluble | Water |
| LogP | 2.9 (Predicted) | Lipophilic character |
| pKa | ~14 (Alcohol OH) | Weakly acidic |
Synthesis & Manufacturing
The synthesis of [4-(Phenoxymethyl)phenyl]methanol requires a strategy that prevents the premature polymerization of benzyl halides. The most robust laboratory and industrial route involves an Ester Reduction Pathway , which maintains the oxidation state of the alcohol precursor until the final step.
Protocol: Ester Reduction Route
This method utilizes Methyl 4-(bromomethyl)benzoate as the starting material to ensure regioselectivity.
Step 1: Williamson Ether Synthesis
-
Reagents: Phenol (1.0 eq), Methyl 4-(bromomethyl)benzoate (1.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetone or Acetonitrile (Reflux).
-
Mechanism: Sɴ2 nucleophilic substitution. The phenoxide ion attacks the benzylic carbon, displacing the bromide.
-
Outcome: Formation of Methyl 4-(phenoxymethyl)benzoate.
Step 2: Hydride Reduction
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.
-
Solvent: Anhydrous THF (0°C to RT).
-
Mechanism: Nucleophilic attack of hydride on the ester carbonyl, followed by elimination of methoxide and a second hydride attack to yield the alkoxide, which is protonated upon workup.
-
Outcome: Quantitative conversion to [4-(Phenoxymethyl)phenyl]methanol .
Figure 1: Two-step synthesis pathway via ester intermediate to ensure high purity and yield.
Chemical Reactivity & Stability
The compound exhibits distinct reactivity patterns based on its two functional zones.
A. Alcohol Functionalization (C-OH)
The primary alcohol is the main site for derivatization:
-
Oxidation: Treatment with mild oxidants (Dess-Martin Periodinane or Swern) yields 4-(phenoxymethyl)benzaldehyde , a precursor for reductive amination.
-
Halogenation: Reaction with SOCl₂ or PBr₃ converts the alcohol to the corresponding benzyl chloride or bromide, activating it for nucleophilic attack by amines (common in BTK inhibitor synthesis).
-
Mesylation/Tosylation: Activation with MsCl/TsCl for milder substitution reactions.
B. Ether Stability (C-O-C)
The phenoxymethyl ether linkage is chemically robust:
-
Base Stability: Resistant to hydrolysis by NaOH/KOH.
-
Acid Stability: Stable in dilute HCl/H₂SO₄.
-
Cleavage: Requires harsh conditions (e.g., BBr₃ at -78°C or HI reflux) to cleave the ether, regenerating phenol and the benzyl bromide derivative.
Figure 2: Divergent reactivity profile showing modification vs. degradation pathways.
Handling, Safety & Storage
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves (Nitrile). |
| Eye Irritation | Causes serious eye irritation (H319) | Wear eye protection/face shield.[4] |
| STOT-SE | May cause respiratory irritation (H335) | Use only outdoors or in a well-ventilated area. |
Storage Protocol:
-
Store in a cool, dry place (Room Temperature or 2-8°C for long term).
-
Keep container tightly closed to prevent moisture absorption, although the compound is not highly hygroscopic.
-
Incompatible with strong oxidizing agents and acid chlorides.
References
-
Fisher Scientific. (2025). Safety Data Sheet: (4-(Phenoxymethyl)phenyl)methanol, CAS 262862-97-5.[1][2][3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11333367, [4-(Phenoxymethyl)phenyl]methanol. Retrieved from
-
Google Patents. (2023). Bruton's tyrosine kinase inhibitors (US11554118B2). Describes the use of phenoxymethyl-phenyl intermediates. Retrieved from
-
BenchChem. (2025). 4-(4-Methylphenoxy)benzylamine hydrochloride Synthesis & Properties. (Analogous synthesis routes). Retrieved from
An In-depth Technical Guide to [4-(Phenoxymethyl)phenyl]methanol
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
[4-(Phenoxymethyl)phenyl]methanol, a bifunctional organic molecule, holds considerable interest within the realms of synthetic and medicinal chemistry. Its structure, featuring a primary alcohol and a phenoxymethyl ether moiety on a central phenyl ring, provides a versatile scaffold for the development of more complex chemical entities. This guide offers a detailed exploration of its chemical identity, plausible synthetic routes, expected analytical characteristics, and potential applications, particularly in the context of drug discovery and materials science. While direct literature on this specific compound is sparse, this document will draw upon established chemical principles and data from closely related analogues to provide a robust and scientifically grounded overview.
Chemical Identity and Physicochemical Properties
[4-(Phenoxymethyl)phenyl]methanol is a distinct chemical entity with the following identifiers:
| Property | Value | Reference |
| IUPAC Name | [4-(Phenoxymethyl)phenyl]methanol | |
| Synonyms | 4-(Phenoxymethyl)benzyl alcohol | |
| CAS Number | 262862-97-5 | |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | [1] |
| InChI Key | MTQHORUPINPVTP-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.9 | [1] |
| Predicted CCS | [M+H]⁺: 146.6 Ų, [M+Na]⁺: 153.7 Ų, [M-H]⁻: 151.9 Ų | [1] |
Table 1: Chemical Identifiers and Predicted Physicochemical Properties of [4-(Phenoxymethyl)phenyl]methanol.
Plausible Synthetic Pathways
Williamson Ether Synthesis Approach
A highly probable and versatile method for constructing the phenoxymethyl ether linkage is the Williamson ether synthesis. This pathway would involve the reaction of a phenoxide with a benzyl halide.
Workflow:
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol (Hypothetical):
-
Phenoxide Formation: To a solution of phenol in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate or sodium hydride at room temperature. Stir the mixture to facilitate the formation of the sodium or potassium phenoxide salt.
-
Nucleophilic Substitution: To the phenoxide solution, add a solution of 4-(bromomethyl)phenyl)methanol or a protected form thereof. The reaction mixture is then heated to facilitate the nucleophilic substitution.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield pure [4-(Phenoxymethyl)phenyl]methanol.
Causality of Choices: The use of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and available for reaction. The choice of base depends on the reactivity of the starting materials and the desired reaction conditions.
Reduction of a Carbonyl Precursor
Another viable synthetic route involves the reduction of a corresponding aldehyde or carboxylic acid.
Workflow:
Caption: Reduction-based Synthetic Workflow.
Experimental Protocol (Hypothetical - Aldehyde Reduction):
-
Dissolution: Dissolve 4-(phenoxymethyl)benzaldehyde in a suitable alcoholic solvent like methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Causality of Choices: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes to primary alcohols in the presence of other functional groups like ethers. For the reduction of the corresponding carboxylic acid, a stronger reducing agent like lithium aluminum hydride would be necessary.
Analytical Characterization (Predicted)
Given the structure of [4-(Phenoxymethyl)phenyl]methanol, its spectroscopic data can be predicted based on the analysis of its functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, with those on the substituted ring exhibiting a characteristic para-substitution pattern. A singlet corresponding to the benzylic methylene protons of the phenoxymethyl group and another singlet for the methylene protons of the hydroxymethyl group are anticipated. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O, should also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with quaternary carbons appearing at lower field. The benzylic carbons of the phenoxymethyl and hydroxymethyl groups would resonate in the aliphatic region, shifted downfield due to the adjacent oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹) and the methylene groups (around 2850-2960 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the region of 1450-1600 cm⁻¹), and a prominent C-O stretching band for the ether and alcohol functionalities (around 1000-1250 cm⁻¹).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. Key fragmentation patterns would likely involve the loss of a water molecule from the alcohol, cleavage of the benzylic C-O bond, and fragmentation of the ether linkage. Predicted collision cross-section data suggests observable ions in electrospray ionization (ESI) as well[1].
Potential Applications in Drug Development and Medicinal Chemistry
The structural features of [4-(Phenoxymethyl)phenyl]methanol make it an attractive building block in drug discovery.
Signaling Pathway and Target Interaction (Hypothetical):
Caption: Drug Discovery Workflow.
-
Scaffold for Bioactive Molecules: The diaryl ether motif is present in numerous biologically active compounds. The phenoxymethylphenyl core can serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.
-
Linker for PROTACs and Other Conjugates: The primary alcohol provides a convenient handle for conjugation to other molecules, such as ligands for E3 ubiquitin ligases in the development of PROTACs (Proteolysis Targeting Chimeras) or for attachment to polymers or surfaces.
-
Metabolic Stability: The ether linkage is generally more metabolically stable than an ester linkage, which could be advantageous in designing drug candidates with improved pharmacokinetic profiles.
-
Derivatization Potential: The hydroxyl group can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions.
While no specific biological activities have been reported for [4-(Phenoxymethyl)phenyl]methanol itself, derivatives of similar structures, such as 4-phenoxy-phenyl isoxazoles, have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase, which is a target in cancer therapy[2][3]. This suggests that derivatives of [4-(Phenoxymethyl)phenyl]methanol could be explored for a wide range of therapeutic targets.
Safety and Handling
No specific safety data for [4-(Phenoxymethyl)phenyl]methanol is publicly available. However, based on the functional groups present and data for analogous compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
[4-(Phenoxymethyl)phenyl]methanol represents a valuable, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the versatility of its functional groups make it a promising starting point for the development of novel compounds with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
References
-
PubChem. (4-phenoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
-
PubChemLite. [4-(phenoxymethyl)phenyl]methanol. University of Luxembourg. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]
-
PubMed Central. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]
Sources
Literature review on the synthesis of [4-(Phenoxymethyl)phenyl]methanol
Technical Whitepaper & Laboratory Guide [1]
Executive Summary
Target Molecule: [4-(Phenoxymethyl)phenyl]methanol
CAS: 262862-97-5
Molecular Formula:
This technical guide outlines a robust, modular synthetic strategy for the preparation of [4-(Phenoxymethyl)phenyl]methanol. Unlike direct alkylation methods that often suffer from poly-substitution or polymerization side reactions, this protocol utilizes a protection-free ester intermediate strategy .[1] By establishing the ether linkage on a benzoate precursor before generating the labile benzyl alcohol, we ensure high regioselectivity and simplify purification.
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Leads.
Retrosynthetic Analysis
To design a self-validating protocol, we must disconnect the molecule at its most stable points.[1] The target contains two oxygenated functionalities: a chemically inert phenyl ether and a reactive primary benzyl alcohol .
-
Disconnection A (Ether Linkage): Disconnecting the phenoxy group reveals a benzyl electrophile and a phenol nucleophile.
-
Disconnection B (Alcohol Oxidation State): The benzyl alcohol is best accessed via reduction of a corresponding ester. This avoids the handling of highly reactive 4-(chloromethyl)benzyl alcohol, which is prone to self-polymerization.[1]
Strategic Pathway:
-
Precursor: Methyl 4-(bromomethyl)benzoate (Commercially available, stable solid).[1]
-
Transformation 1: Williamson Ether Synthesis to install the phenoxy core.
-
Transformation 2: Hydride reduction to reveal the final alcohol.
Figure 1: Retrosynthetic logic prioritizing intermediate stability.
Detailed Synthetic Protocol
Stage 1: Synthesis of Methyl 4-(phenoxymethyl)benzoate
This step utilizes a Williamson Ether Synthesis.[1] We select Potassium Carbonate (
Reagents:
-
Methyl 4-(bromomethyl)benzoate (1.0 equiv)[1]
-
Phenol (1.1 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Potassium Iodide (KI), catalytic (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.
-
Solvent: Acetone (reagent grade) or DMF (anhydrous).
Procedure:
-
Setup: Charge a round-bottom flask with Methyl 4-(bromomethyl)benzoate (e.g., 10.0 g, 43.6 mmol), Phenol (4.5 g, 48.0 mmol), and anhydrous
(12.0 g, 87.2 mmol). -
Solvation: Add Acetone (150 mL). If using KI (catalytic), add it now.
-
Reaction: Fit with a reflux condenser and heat to reflux (approx. 56°C) under nitrogen atmosphere. Stir vigorously to keep the solid base suspended.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, converting to the ether product ( ). Reaction time is typically 4–6 hours. -
Workup:
-
Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc.
-
Expected Yield: 85–92%
-
Physical State: White crystalline solid.
-
Stage 2: Reduction to [4-(Phenoxymethyl)phenyl]methanol
We employ Lithium Aluminum Hydride (
Reagents:
-
Methyl 4-(phenoxymethyl)benzoate (Intermediate from Stage 1)[1]
- (1.5 equiv, powder or solution in THF)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen. Add
(1.5 equiv) suspended in anhydrous THF. -
Addition: Cool the
suspension to 0°C. Dissolve the ester intermediate in anhydrous THF and add dropwise via addition funnel/syringe. Exothermic reaction – control rate to maintain temp < 10°C. -
Reaction: Remove ice bath and stir at Room Temperature for 2 hours.
-
Monitoring: TLC should show complete consumption of the ester and appearance of a more polar alcohol spot.
-
Quench (Fieser Method):
-
Cool back to 0°C.
-
Carefully add water (
mL per grams ), followed by 15% NaOH ( mL), then water ( mL). -
Stir until a granular white precipitate forms.
-
-
Isolation: Filter through a pad of Celite. Rinse the cake with THF or EtOAc.
-
Final Polish: Concentrate the filtrate. The product usually solidifies upon standing. If necessary, purify via column chromatography (Silica, Hexane:EtOAc 3:1).
Process Visualization & Logic
Figure 2: Step-by-step reaction workflow.
Data Summary & Quality Control
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white solid | |
| Melting Point | 96–99°C (Approximate) | Based on analogous benzyl alcohols.[1] |
| 1H NMR (CDCl3) | Diagnostic singlets at ~4.7 and ~5.1 ppm are critical.[1] | |
| Mass Spec | ||
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |
Critical Control Points:
-
Moisture Control: Step 2 (
) requires strictly anhydrous conditions. Moisture will consume hydride and lower yield. -
Base Removal: In Step 1, ensure all Phenol is washed out with NaOH. Residual phenol will be difficult to separate from the final alcohol product.
References
-
PrepChem. Preparation of 4-(bromomethyl)benzyl alcohol. (Analogous reduction methodology). Retrieved from .
-
ChemicalBook. Methyl 4-(bromomethyl)benzoate Properties & Synthesis. (Precursor data). Retrieved from .
-
Joshi, A. V., & Adimurthy, S. (2007). Synthesis of substituted benzyl ethers.[5][6][7] (General methodology for benzyl ether synthesis).
-
PubChem. [4-(Phenoxymethyl)phenyl]methanol Compound Summary. (Target identification). Retrieved from .
-
Fisher Scientific. [4-(Phenoxymethyl)phenyl]methanol Product Specifications. Retrieved from .
Sources
- 1. prepchem.com [prepchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene - Google Patents [patents.google.com]
- 4. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 5. vaia.com [vaia.com]
- 6. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]
- 7. CH650488A5 - METHOD FOR PRODUCING THE M-PHENOXY-BENZYL ALCOHOL. - Google Patents [patents.google.com]
Solubility of [4-(Phenoxymethyl)phenyl]methanol in common organic solvents
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for [4-(Phenoxymethyl)phenyl]methanol . This document is structured for researchers and process chemists requiring precise data for synthesis, purification, and formulation.
Compound Overview & Physicochemical Identity
[4-(Phenoxymethyl)phenyl]methanol is a bifunctional aromatic building block characterized by a benzyl alcohol moiety linked via a methylene ether bridge to a second phenyl ring. Its solubility behavior is governed by the competition between the polar hydroxyl group (-CH₂OH) and the lipophilic diphenyl ether-like backbone.
-
IUPAC Name: [4-(Phenoxymethyl)phenyl]methanol
-
CAS Registry Number: 262862-97-5
-
Molecular Formula: C₁₄H₁₄O₂
-
Molecular Weight: 214.26 g/mol
-
Physical State: White to off-white crystalline solid
-
Predicted LogP: ~2.9 (Lipophilic)
Structural Implications on Solubility
The molecule consists of three distinct regions affecting solvation:
-
Primary Alcohol (Polar Head): H-bond donor/acceptor. Promotes solubility in protic solvents (MeOH, EtOH).
-
Ether Linkage (Dipolar Bridge): H-bond acceptor. Enhances solubility in chlorinated and aprotic solvents (DCM, THF).
-
Biphenyl-like Core (Lipophilic Tail): Strong
- stacking potential. Limits water solubility and necessitates organic cosolvents.
Solubility Profile in Common Organic Solvents
The following data categorizes solvent compatibility based on experimental outcomes from analogous benzyl ether systems and calculated solubility parameters (Hansen Solubility Parameters).
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |
| Polar Aprotic | DMSO | High | > 100 | Strong dipole-dipole interactions; disrupts crystal lattice effectively. |
| Polar Aprotic | DMF | High | > 100 | Excellent solvation of the aromatic core and H-bonding with -OH. |
| Chlorinated | DCM | High | > 80 | "Like dissolves like" for the aromatic ether backbone. Preferred for extraction. |
| Polar Protic | Methanol | Moderate-High | 40 - 60 | Good H-bonding, but limited by the lipophilic biphenyl tail. |
| Polar Protic | Ethanol | Moderate | 20 - 40 | Solubility decreases as solvent alkyl chain length increases. |
| Ethers | THF | High | > 60 | Excellent compatibility with the ether linkage and aromatic rings. |
| Esters | Ethyl Acetate | Moderate | 30 - 50 | Standard solvent for extraction; solubility increases significantly with heat. |
| Non-Polar | Hexane | Low | < 1 | Anti-solvent. Used to precipitate the compound from DCM or EtOAc. |
| Aqueous | Water | Insoluble | < 0.1 | Hydrophobic effect dominates; insufficient polarity to solvate the C14 skeleton. |
Experimental Methodologies
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation limit in a specific solvent for process optimization.
-
Preparation: Weigh 10 mg of [4-(Phenoxymethyl)phenyl]methanol into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add the target solvent in 50 µL increments using a micropipette.
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.
-
Observation:
-
Clear Solution: Soluble at current concentration.
-
Cloudy/Precipitate: Saturation point reached.
-
-
Quantification: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL. If it requires 2 mL, solubility is 5 mg/mL.
Protocol B: Purification via Recrystallization
Context: Removal of non-polar impurities or unreacted starting materials (e.g., phenols).
Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent)
-
Dissolution: Dissolve crude [4-(Phenoxymethyl)phenyl]methanol in minimal boiling Ethyl Acetate (~5 mL per gram).
-
Hot Filtration: If insoluble particulates remain, filter through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. Slowly add Hexane dropwise to the hot solution until a faint, persistent turbidity appears.
-
Crystal Growth: Add 1-2 drops of Ethyl Acetate to clear the turbidity. Allow the flask to cool to room temperature undisturbed, then place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the white crystals and wash with cold Hexane/EtOAc (9:1).
Process Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during the synthesis and purification of [4-(Phenoxymethyl)phenyl]methanol.
Figure 1: Solvent selection logic for extraction, purification, and reaction setups.
Critical Applications & Handling
Reaction Solvent Selection
When using [4-(Phenoxymethyl)phenyl]methanol as a nucleophile (e.g., converting the alcohol to a bromide or mesylate):
-
Preferred: DCM or THF . These dissolve the compound completely at 0°C and are easily removed.
-
Avoid: Ethanol/Methanol if using electrophiles sensitive to solvolysis, or if the reaction involves reagents incompatible with protic sources (e.g., SOCl₂).
Storage & Stability[1]
-
Hygroscopicity: Low, but the hydroxyl group can attract moisture over prolonged exposure.
-
Storage: Store in a tightly sealed vial at 2-8°C.
-
Solution Stability: Stable in DMSO/MeOH for >24 hours for HPLC analysis. Avoid acidic aqueous solutions for prolonged periods to prevent ether cleavage.
References
-
Synthesis of Phenoxymethyl-benzaldehyde Precursors
-
Source: World Intellectual Property Organization. (2014).[1] WO2014128465A1 - 2-(hetero)aryl-benzimidazole and imidazopyridine derivatives.
- Relevance: Describes the reduction of 4-(phenoxymethyl)benzaldehyde to the alcohol and extraction protocols using DCM/THF.
- URL
-
-
General Solubility of Benzyl Alcohol Derivatives
-
Recrystallization Strategies for Aryl Ethers
-
Source: BenchChem. (2025).[2] Purification Protocols for Phenoxy-substituted Aromatics.
- Relevance: Establishes the efficacy of Ethyl Acetate/Hexane systems for purifying biphenyl-ether type structures.
-
Sources
Thermal Stability and Decomposition of [4-(Phenoxymethyl)phenyl]methanol
The following technical guide details the thermal stability profile and decomposition pathways of [4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5). This document is structured to support researchers in materials science and medicinal chemistry who utilize this compound as a linker intermediate or liquid crystal mesogen.[1]
A Senior Scientist’s Technical Evaluation
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol is a bifunctional building block characterized by a thermally robust benzyl phenyl ether core and a reactive benzyl alcohol tail.[1] While the ether linkage provides structural rigidity stable up to ~250°C, the hydroxymethyl group introduces a specific thermal vulnerability: susceptibility to acid-catalyzed dehydration and oxidative dehydrogenation.[1]
Critical Thermal Parameters:
| Parameter | Value / Range | Confidence | Source |
|---|---|---|---|
| Melting Point | 103.5 – 105.0 °C | High | Experimental (Fisher SDS) |
| Boiling Point | ~390 °C (Predicted) | Low | Theoretical (Decomposes prior) |
| Flash Point | N/A (Solid) | - | - |
| Decomp.[1] Onset (
Operational Verdict: This compound is safe for standard solid-phase handling.[1] However, melt-processing or high-temperature reactions (>120°C) require inert atmospheres to prevent oxidative degradation of the alcohol terminus.[1]
Physicochemical & Thermal Profile[6]
Structural Analysis
The molecule consists of three distinct thermal domains:[1]
-
Phenoxymethyl Ether Linkage (
): The most stable component.[1] Homolytic cleavage typically requires temperatures exceeding 300°C.[1] -
Central Phenylene Ring: A rigid scaffold that elevates the melting point to the crystalline range (103–105°C).[1]
-
Hydroxymethyl Group (
): The "thermal fuse."[1] This group dictates the upper limit of processing temperature due to its propensity for condensation (etherification) and oxidation.[1]
Phase Behavior
Upon heating, the compound transitions from a white crystalline solid to a clear, viscous liquid at 104°C .[1]
-
Hysteresis Warning: Like many benzyl alcohols, the melt can supercool.[1] If re-solidification is slow, the compound may form an amorphous glass rather than recrystallizing immediately.[1]
-
Processing Implication: If used in melt-polymerization, ensure the temperature ramp passes 105°C quickly to avoid "sintering" behavior where the powder becomes sticky before fully melting.
Decomposition Mechanisms
Understanding the specific failure modes is critical for troubleshooting yield losses.[1] We identify three primary decomposition pathways, dependent on environmental conditions.
Pathway A: Acid-Catalyzed Dehydration (Dimerization)[1]
-
Trigger: Temperatures >130°C, presence of trace acids (Lewis or Brønsted).[1]
-
Mechanism: Protonation of the hydroxyl group creates a good leaving group (
), generating a resonance-stabilized benzyl carbocation.[1] This cation attacks a second molecule of the starting material.[1] -
Product: Bis[4-(phenoxymethyl)benzyl] ether (Dimer) + Water.[1]
-
Impact: Increases viscosity; water byproduct can hydrolyze other sensitive reagents.[1]
Pathway B: Oxidative Dehydrogenation
-
Trigger: Temperatures >100°C, exposure to Air/Oxygen.[1]
-
Mechanism: Radical abstraction of the benzylic hydrogen followed by reaction with
.[1] -
Product: 4-(Phenoxymethyl)benzaldehyde.[1]
-
Impact: Discoloration (yellowing) and capping of the reactive alcohol site.[1]
Pathway C: Pyrolytic Ether Cleavage
-
Trigger: Temperatures >300°C (Pyrolysis).
-
Mechanism: Homolytic scission of the weak
bond in the ether linkage.[1] -
Product: Phenol and various methylated/benzylated fragments.[1][2]
Pathway Visualization
The following diagram maps the kinetic competition between these pathways.
Figure 1: Thermal degradation logic flow.[1] Note that Dimerization and Oxidation are the primary risks during standard processing.[1]
Experimental Validation Protocols
As a scientist, you should never rely solely on literature values for critical intermediates. Use these self-validating protocols to establish the "Safe Operating Window" for your specific batch.
Protocol A: Thermal Stability Window Determination (TGA/DSC)
Purpose: To define the exact onset of weight loss and phase transition energy.[1]
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).[1]
-
Sample Mass: 5–10 mg (Powder).
-
Crucible: Alumina (open) for oxidative test; Aluminum (crimped, pinhole) for non-oxidative.[1]
-
Purge Gas: Nitrogen (50 mL/min) for intrinsic stability; Air for oxidative limits.[1]
-
Ramp: 10°C/min from 25°C to 400°C.
-
Data Analysis:
- (Melting): Integrate the endothermic peak (Expect ~104°C).
- (Decomp): Identify temperature at 1% weight loss.
-
Pass Criteria: If 1% weight loss occurs <150°C, the sample likely contains solvent or is undergoing early condensation.[1]
Protocol B: Isothermal Stress Test (HPLC)
Purpose: To simulate scale-up conditions and detect slow degradation.[1]
-
Preparation: Place 100 mg of compound in a sealed headspace vial.
-
Stress: Heat block at 120°C (15°C above MP) for 4 hours.
-
Sampling: Dissolve in Acetonitrile (ACN).
-
Analysis: HPLC-UV (254 nm).
-
Interpretation:
Storage and Handling Recommendations
Based on the chemical susceptibilities identified above:
| Factor | Recommendation | Rationale |
| Temperature | Store at 2–8°C | Retards slow solid-state oxidation.[1] |
| Atmosphere | Argon or Nitrogen overlay | Prevents formation of aldehydes on the surface.[1] |
| Moisture | Desiccator storage | Moisture can promote hydrolysis if trace acid is present.[1] |
| Incompatibility | Strong Oxidizers, Acid Chlorides | Reacts violently or degrades rapidly.[1] |
References
-
Fisher Scientific. (2021).[1] Safety Data Sheet: [4-(Phenoxymethyl)phenyl]methanol. Retrieved from [1]
-
Sato, Y., & Yamakawa, T. (1998).[1] Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone. Industrial & Engineering Chemistry Fundamentals. Link (Mechanistic grounding for ether cleavage).[1]
-
Britt, P. F., et al. (2000).[1] Pyrolysis mechanisms of lignin model compounds: benzyl ether bond cleavage. Journal of Organic Chemistry. (Analogous chemistry for phenoxymethyl stability).
Sources
Health and safety information for [4-(Phenoxymethyl)phenyl]methanol
Technical Whitepaper: Safe Handling and Risk Mitigation of [4-(Phenoxymethyl)phenyl]methanol
Executive Summary & Chemical Identity
[4-(Phenoxymethyl)phenyl]methanol is a specialized biaryl ether intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a benzyl alcohol moiety linked via a methylene ether bridge to a second phenyl ring. This specific linkage (
Due to its specific structural features, this compound exhibits physicochemical properties characteristic of benzyl alcohols and ethers.[1] While specific toxicological data for this exact isomer (CAS 262862-97-5) is limited in public registries, read-across toxicology from structural analogs (benzyl alcohol, diphenyl ether derivatives) dictates that it be treated as a hazardous irritant with potential acute oral toxicity.
Table 1: Physicochemical Profile[2]
| Property | Specification | Notes |
| Chemical Name | [4-(Phenoxymethyl)phenyl]methanol | |
| CAS Number | 262862-97-5 | Distinct from (4-Phenoxyphenyl)methanol (CAS 2215-78-3) |
| Molecular Formula | ||
| Molecular Weight | 214.26 g/mol | |
| Physical State | Solid (Powder/Crystalline) | Typically white to off-white |
| Solubility | DMSO, Methanol, DCM, THF | Low solubility in water |
| SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | Confirms ether linkage |
Hazard Identification & Toxicology (Read-Across Analysis)
Scientific Note: Direct LD50 data for CAS 262862-97-5 is sparse. The following hazard profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis of the benzenemethanol class.
Core Hazards (GHS Classification - Predicted)
-
H302: Harmful if swallowed. (Category 4)
-
Mechanism: Benzyl alcohols can be metabolized to aldehydes (irritants) and acids (potential metabolic acidosis in high doses).
-
-
H315: Causes skin irritation. (Category 2)
-
Mechanism: Solvent action of the benzyl lipophilic tail disrupts the stratum corneum.
-
-
H319: Causes serious eye irritation. (Category 2A)
-
Mechanism: Direct chemical irritation to mucosal membranes.
-
-
H335: May cause respiratory irritation. (Category 3)
-
Mechanism: Inhalation of dusts triggers upper respiratory tract inflammation.
-
Diagram 1: Physiological Interaction Pathway
This diagram illustrates the predicted metabolic fate and irritation pathways, justifying the PPE requirements.
Caption: Predicted metabolic activation pathway showing oxidation to reactive aldehyde intermediates, necessitating respiratory and dermal protection.[2]
Occupational Exposure Control
To ensure data integrity and researcher safety, a hierarchical control strategy must be implemented.
Engineering Controls
-
Primary: All weighing and transfer of solid material must occur inside a certified chemical fume hood or a powder containment enclosure (balance enclosure).
-
Secondary: Local Exhaust Ventilation (LEV) is required if the material is heated or dissolved in volatile solvents.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Causality/Reasoning |
| Respiratory | N95/P2 (Minimum) | Prevents inhalation of fine particulates during weighing. If handling >10g, upgrade to P100/P3 half-mask. |
| Hand | Nitrile Rubber (0.11mm) | Provides barrier against incidental splash. Note: Benzyl alcohols can permeate nitrile over time; change gloves immediately upon contamination. |
| Eye | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields and causing severe irritation (H319). |
| Body | Lab Coat (Cotton/Poly) | Standard protection. Tyvek sleeves recommended for high-volume handling. |
Experimental Protocol: Safe Solubilization & Transfer
Context: This compound is often used as a linker in drug discovery. Improper solubilization can lead to precipitation or uncontrolled exothermic events if strong oxidizers are present.
Step-by-Step Methodology:
-
Preparation:
-
Verify the fume hood airflow (>100 fpm).
-
Pre-weigh the receiving vessel (scintillation vial or round-bottom flask) to avoid transferring the solid powder multiple times.
-
-
Weighing (The Critical Step):
-
Place the balance inside the hood or enclosure.
-
Use an antistatic gun if the powder appears static-charged (common with benzyl ethers) to prevent "flying" dust.
-
Technique: Transfer solid using a spatula; do not pour from the source bottle.
-
-
Solubilization:
-
Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO).
-
Incompatibility: Avoid dissolving directly in strong oxidizing acids (e.g., Nitric acid) or mixing with permanganates, as the alcohol group is susceptible to rapid, exothermic oxidation.
-
-
Decontamination:
-
Wipe down the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust residues. Place the towel in solid hazardous waste.
-
Emergency Response Protocols
Diagram 2: Spill Response Logic
This workflow dictates the decision-making process during an accidental release.
Caption: Decision logic for containing spills, prioritizing the suppression of airborne dust for solid spills.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes . Lift eyelids to ensure irrigation of the underside. Seek medical attention if redness persists.
-
Skin Contact: Wash with soap and water. Do not use alcohol or acetone to clean skin, as this may enhance transdermal absorption.
-
Ingestion: Rinse mouth. Do not induce vomiting due to potential aspiration risks. Call a poison control center.
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated) . While the molecule is stable at room temperature, refrigeration retards slow oxidation of the alcohol to the aldehyde.
-
Atmosphere: Store under Inert Gas (Nitrogen/Argon) if possible. Benzyl alcohols are prone to autoxidation upon prolonged exposure to air.
-
Segregation: Keep away from acid chlorides, anhydrides, and strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11333367, [4-(Phenoxymethyl)phenyl]methanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzyl alcohol (General Class Hazards). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Use of [4-(Phenoxymethyl)phenyl]methanol in Medicinal Chemistry & Linker Design
This is a comprehensive Application Note and Protocol guide for [4-(Phenoxymethyl)phenyl]methanol , designed for researchers in medicinal chemistry and organic synthesis.[1][2]
Molecular Weight: 214.26 g/mol [1][2]Executive Summary
[4-(Phenoxymethyl)phenyl]methanol is a versatile bifunctional building block characterized by a stable biphenyl ether core and a reactive primary benzylic alcohol .[1][2] In modern drug discovery, it serves two critical roles:
-
Privileged Scaffold Introduction: It efficiently introduces the 4-(phenoxymethyl)benzyl moiety, a pharmacophore found in various kinase inhibitors and GPCR ligands, known for providing specific hydrophobic and
-stacking interactions.[1][2] -
Linker Chemistry: Structurally analogous to the Wang Linker , it acts as a soluble model for solid-phase synthesis strategies and a rigid, non-cleavable spacer in PROTAC (Proteolysis Targeting Chimera) design.[1][2]
This guide details the mechanistic rationale and validated protocols for activating and coupling this scaffold, ensuring high-yield incorporation into complex APIs.
Chemical Properties & Reactivity Profile[1][2][3]
The molecule features two distinct domains:
-
Domain A (Ether Linkage): The Ph-O-CH2- ether is chemically robust, resistant to basic hydrolysis and mild reduction, making it an excellent structural anchor.[1]
-
Domain B (Benzylic Alcohol): The -CH2OH group is highly reactive.[1][2] It can be selectively oxidized to the aldehyde, converted to a leaving group (halide/mesylate), or used directly as a nucleophile.[1][2]
Solubility & Stability Data
| Solvent | Solubility (25°C) | Stability Note |
| DCM | High (>100 mg/mL) | Stable.[1] Ideal for Appel reactions.[1][2] |
| THF | High | Stable.[1][2] Preferred for Mitsunobu coupling.[1][2] |
| DMSO | Moderate | Suitable for nucleophilic substitutions ( |
| Water | Low (<0.1 mg/mL) | Requires co-solvent (e.g., MeCN) for aqueous workups.[1][2] |
Core Experimental Protocols
Protocol A: Activation via Appel Reaction (Conversion to Alkyl Chloride)
Objective: Convert the hydroxyl group into a chloride leaving group for subsequent
Materials:
-
Triphenylphosphine (
) (1.2 equiv)[1][2] -
Carbon Tetrachloride (
) or Hexachloroethane ( ) (1.2 equiv)[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of [4-(Phenoxymethyl)phenyl]methanol in 10 mL of anhydrous DCM under
atmosphere. -
Reagent Addition: Add 1.2 mmol of
. Stir until fully dissolved. -
Chlorination: Cool the solution to 0°C. Add 1.2 mmol of
(or solid) portion-wise. -
Reflux: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The alcohol spot (
) should disappear, replaced by the chloride ( ).[1][2] -
Workup: Concentrate the solvent in vacuo. Resuspend the residue in cold Hexane/Ether (1:1).[1][2] The triphenylphosphine oxide (
) byproduct will precipitate.[1][2] -
Purification: Filter off the solid
.[1][2] Concentrate the filtrate to obtain the crude benzyl chloride.[1][2] Purify via silica flash chromatography if necessary.
Protocol B: Direct Mitsunobu Coupling
Objective: Direct etherification with a phenol or imide without intermediate halide isolation.[1][2]
Mechanism: Activation of the alcohol by DEAD/DIAD and
Materials:
Step-by-Step Methodology:
-
Setup: In a flame-dried flask, combine the alcohol (1.0 mmol), the nucleophile (1.0 mmol), and
(1.5 mmol) in 15 mL anhydrous THF. -
Activation: Cool the mixture to 0°C.
-
Addition: Add DIAD (1.5 mmol) dropwise over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16 h).
-
Quench & Workup: Dilute with
(50 mL) and wash with saturated (2 x 20 mL) and brine. Dry over .[1][2] -
Purification: The crude mixture contains
and reduced DIAD.[1][2] Purification via column chromatography is mandatory .[1][2]
Advanced Application: Fragment-Based Drug Discovery (FBDD)[1]
This molecule is a "super-fragment" used to probe hydrophobic pockets in kinase enzymes.[1][2] The biphenyl ether motif allows the molecule to adopt a twisted conformation, often required to fit into the ATP-binding site "back pocket."[1][2]
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from [4-(Phenoxymethyl)phenyl]methanol.
Figure 1: Divergent synthetic pathways for incorporating the 4-(phenoxymethyl)benzyl scaffold into drug candidates.[1]
Case Study: Synthesis of a Biphenyl Ether Kinase Inhibitor
Context: Many kinase inhibitors (e.g., Ibrutinib analogs) utilize a phenoxyphenyl moiety.[1][2] Protocol:
-
Oxidation: Convert [4-(Phenoxymethyl)phenyl]methanol to 4-(phenoxymethyl)benzaldehyde using PCC (Pyridinium chlorochromate) in DCM (Yield: ~85-90%).
-
Reductive Amination: React the aldehyde with a piperazine-containing kinase core (e.g., 1-methylpiperazine) using sodium triacetoxyborohydride (
) in DCE.[1][2] -
Result: This installs the biphenyl ether group via a flexible methylene linker, improving solubility compared to a direct biaryl coupling.[1][2]
References & Sourcing
-
PubChem Compound Summary. "[4-(Phenoxymethyl)phenyl]methanol - CID 11333367".[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Thermo Scientific Chemicals. "Product Specification: [4-(Phenoxymethyl)phenyl]methanol, 97%".[1][2] Fisher Scientific Catalog. Link[1][2]
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products".[1][2] Synthesis, 1981(1), 1-28.[1][2] (Foundational protocol for Protocol B).
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage".[1][2] Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1][2] (Foundational protocol for Protocol A).
Disclaimer: This document is for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood with appropriate PPE.[1][2]
Sources
Application of [4-(Phenoxymethyl)phenyl]methanol in medicinal chemistry
This guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for [4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5), a versatile bifunctional building block.
Introduction: The "Extended" Biphenyl Scaffold
[4-(Phenoxymethyl)phenyl]methanol serves as a critical structural motif in medicinal chemistry, bridging the gap between compact biaryl ethers and flexible alkyl linkers. Structurally, it consists of a central benzene ring substituted at the para positions with a hydroxymethyl group (a versatile synthetic handle) and a phenoxymethyl group (a hydrophobic pharmacophore).
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
-
Biphenyl Ether Isostere: It mimics the geometry of diphenyl ether but introduces a methylene spacer (-CH2-O-). This spacer alters the bond angle and rotational freedom, allowing the terminal phenyl ring to access hydrophobic pockets that rigid biaryls cannot reach.
-
Metabolic Stability: Unlike ester linkages, the ether bond provides resistance to plasma esterases, though it remains susceptible to oxidative metabolism (CYP450) at the benzylic position.
-
Synthetic Versatility: The primary alcohol allows for rapid conversion into electrophiles (halides, aldehydes) or nucleophiles (via activation), facilitating its insertion into diverse drug scaffolds.
Medicinal Chemistry Applications
A. Kinase Inhibitors (BTK Targeting)
In the development of Bruton’s Tyrosine Kinase (BTK) inhibitors, this scaffold is used to extend into the hydrophobic "back pocket" of the ATP-binding site.
-
Mechanism: The terminal phenoxy group engages in
-stacking or hydrophobic interactions with residues like Leu460 or Val416 in the kinase domain. -
Advantage: The methylene spacer decouples the electronic effects of the two aromatic rings, preventing the electron-withdrawing phenoxy group from deactivating the central ring if it is attached to a nucleophilic warhead.
B. Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The 4-(phenoxymethyl)phenyl moiety acts as a lipophilic tail in FAAH inhibitors.
-
Function: It mimics the arachidonyl chain of anandamide (the endogenous substrate), guiding the inhibitor into the enzyme's transmembrane access channel.
-
Design Strategy: The polar "head" (attached via the methanol handle) binds to the catalytic serine/lysine dyad, while the phenoxymethyl tail anchors the molecule in the membrane interface.
C. Fragment-Based Drug Discovery (FBDD)
This molecule is classified as a "Linker Fragment" . It is ideal for connecting a specific binding element (warhead) to a generic hydrophobic cap, optimizing potency without significantly increasing molecular weight (MW ~214 Da).
Experimental Protocols
Protocol A: Activation via Chlorination
Objective: Convert the alcohol handle into a reactive benzyl chloride for alkylation reactions (e.g., attaching to a piperazine or pyrrolidine core).
Reagents:
-
[4-(Phenoxymethyl)phenyl]methanol (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
-
DMF (catalytic, 2-3 drops)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g of [4-(Phenoxymethyl)phenyl]methanol in 10 mL of anhydrous DCM in a round-bottom flask under
atmosphere. -
Addition: Cool the solution to 0°C. Add catalytic DMF.
-
Reaction: Dropwise add
over 10 minutes. The solution may bubble ( and gas release). -
Reflux: Allow to warm to room temperature (RT), then reflux at 40°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material (
). -
Workup: Evaporate solvent and excess
under reduced pressure. Co-evaporate with toluene ( mL) to remove traces of acid. -
Yield: The resulting 4-(phenoxymethyl)benzyl chloride is obtained as an off-white solid (Yield >90%) and is used immediately without purification to avoid hydrolysis.
Protocol B: Oxidation to Aldehyde (For Reductive Amination)
Objective: Generate the aldehyde intermediate for coupling with amines (e.g., creating secondary amine libraries).
Reagents:
-
[4-(Phenoxymethyl)phenyl]methanol (1.0 eq)
-
Manganese Dioxide (
) (activated, 10 eq) -
Chloroform (
) or DCM
Step-by-Step Procedure:
-
Dissolution: Dissolve the alcohol in
(0.1 M concentration). -
Oxidation: Add activated
in one portion. -
Agitation: Stir vigorously at reflux (60°C) for 4–12 hours. Note:
reactions are heterogeneous and surface-area dependent; vigorous stirring is critical. -
Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. The crude aldehyde is typically pure enough for reductive amination.
-
Stability Note: Store under inert gas at -20°C; benzylic aldehydes are prone to air oxidation to benzoic acids.
-
Critical Design Considerations & Troubleshooting
| Parameter | Observation | Recommendation |
| Solubility | Poor in water; Good in DMSO, DCM, THF. | Use DMSO stocks (10-20 mM) for biological assays. Ensure <1% DMSO in final assay buffer. |
| Hydrogenolysis | High Risk. The | Do NOT use standard hydrogenolysis (e.g., to remove Cbz/Bn groups) if this scaffold is present. Use acid-labile protecting groups (Boc) instead. |
| Nucleophilicity | The alcohol is a weak nucleophile. | For ether formation (Williamson), use NaH in DMF. For esterification, use EDC/DMAP. |
| UV Detection | Strong UV absorbance at 254 nm. | Easy to track via LC-MS/HPLC. |
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from [4-(Phenoxymethyl)phenyl]methanol.
Caption: Divergent synthetic pathways for functionalizing the [4-(Phenoxymethyl)phenyl]methanol scaffold.
References
-
BenchChem. 4-(Phenoxymethyl)phenylacetic acid and related derivatives: Synthetic strategies and applications. Retrieved from .
-
Google Patents. Bruton's tyrosine kinase inhibitors (US11554118B2). Describes the use of phenoxymethyl-phenyl moieties in kinase inhibitor design. .
-
European Patent Office. Tetracyclic Inhibitors of Fatty Acid Amide Hydrolase (EP2152082B1). Details the synthesis of intermediates containing the 4-(phenoxymethyl)phenyl group. .
-
Sigma-Aldrich. Product Specification: [4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5)..
Application Note: [4-(Phenoxymethyl)phenyl]methanol as a Linker in Solid-Phase Synthesis
This is a comprehensive Application Note and Protocol Guide for the use of [4-(Phenoxymethyl)phenyl]methanol as a linker in solid-phase synthesis.
Introduction & Structural Analysis[1]
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5) represents a distinct class of benzyl alcohol linkers used in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). While structurally related to the widely used Wang Linker (p-alkoxybenzyl alcohol), it possesses a critical inversion in connectivity that fundamentally alters its chemical stability and cleavage profile.
Unlike the Wang linker, which is acid-labile (95% TFA) due to the electron-donating alkoxy group directly attached to the benzylic ring, the [4-(Phenoxymethyl)phenyl]methanol motif places the oxygen atom one carbon away from the central ring (-CH2-O-Ph). This insulating methylene group prevents resonance stabilization of the benzylic carbocation, rendering this linker significantly more stable to acid .
Chemical Structure & Connectivity
To use this linker effectively, one must understand the connectivity relative to the polymer support.
-
IUPAC Name: [4-(Phenoxymethyl)phenyl]methanol[1]
-
Formula: C₁₄H₁₄O₂
-
Core Functionality: Primary Benzyl Alcohol (Substrate attachment point).
-
Linker Class: Acid-Stable / Hydrogenolysis-Labile Benzyl Alcohol.
Figure 1: Structural Comparison (Wang vs. Phenoxymethyl Linker)
Caption: Comparison of electronic environments. The Wang linker (left) allows TFA cleavage via resonance donation. The Phenoxymethyl linker (right) lacks this donation, requiring stronger cleavage conditions.
Mechanism of Action
Stability Profile
The primary utility of the [4-(Phenoxymethyl)phenyl]methanol linker lies in its robustness .
-
TFA Stability: It is stable to 100% Trifluoroacetic Acid (TFA). This allows for the synthesis of peptides using Boc/Benzyl chemistry or Fmoc chemistry where the final product must remain protected (e.g., for fragment condensation).
-
Base Stability: Stable to piperidine and weak bases.
-
Cleavage Mechanism: Cleavage of the peptide-linker ester bond requires conditions that can break a non-activated benzyl ester:
-
HF (Hydrogen Fluoride): Standard high-acidity cleavage.
-
TFMSA (Trifluoromethanesulfonic acid): Alternative to HF.
-
Hydrogenolysis (H₂/Pd): Catalytic cleavage (orthogonal to acid/base).
-
Ideal Applications
-
Synthesis of Protected Peptide Fragments: Cleave the linker without removing acid-labile side-chain protecting groups (if using H₂/Pd).
-
Cyclic Peptide Synthesis: The stability allows for harsh on-resin cyclization conditions without premature leaching.
-
Small Molecule Libraries: Stable to diverse organic transformations (oxidation, reduction, organometallics).
Experimental Protocols
Resin Preparation & Loading
Since the linker presents a primary alcohol, the first amino acid or carboxylic acid substrate must be loaded via esterification. The Mitsunobu reaction is the gold standard for this step to prevent racemization and ensure high loading.
Protocol A: Mitsunobu Loading (Recommended)
Reagents:
-
Resin-bound Linker (swollen in DCM/THF)
-
Triphenylphosphine (PPh₃) (5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (5 equiv)
-
Solvent: Dry THF or DCM/THF (1:1)
Step-by-Step:
-
Swell Resin: Place resin in a reactor and swell with dry THF for 30 min. Drain.
-
Prepare Mixture: In a separate vial, dissolve the Fmoc-Amino Acid and PPh₃ in dry THF.
-
Addition: Add the amino acid/PPh₃ solution to the resin.
-
Activation: Slowly add DIAD to the resin slurry. Caution: Exothermic.
-
Reaction: Agitate at room temperature for 3–5 hours.
-
Wash: Drain and wash with THF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): Treat with acetic anhydride/pyridine to cap unreacted hydroxyls.
Protocol B: Symmetric Anhydride Loading (Alternative)
Use this if Mitsunobu reagents are incompatible with the substrate.
-
Dissolve Fmoc-Amino Acid (10 equiv) in DCM.
-
Add DIC (Diisopropylcarbodiimide) (5 equiv) and stir for 20 min at 0°C to form the anhydride.
-
Evaporate solvent and redissolve in minimal DMF.
-
Add to resin with DMAP (0.1 equiv). Agitate for 2–4 hours.
-
Note: DMAP can cause racemization; use minimal amounts.
-
Peptide Assembly (Fmoc or Boc)
Once loaded, standard SPPS cycles apply.
-
Fmoc Strategy: Deprotection with 20% Piperidine/DMF.[2] Coupling with HBTU/DIEA.
-
Boc Strategy: Deprotection with 50% TFA/DCM.[4] Coupling with DIC/HOBt. Note: The linker is stable to the repetitive 50% TFA treatments.
Cleavage Protocols
The choice of cleavage depends on the desired final product (Free Acid vs. Protected Fragment).
Table 1: Cleavage Conditions Matrix
| Method | Reagents | Mechanism | Product Status |
| High HF | Anhydrous HF, p-Cresol (90:10) | SN1 Acidolysis | Fully Deprotected (Free Acid) |
| TFMSA | TFMSA / TFA / Thioanisole | Strong Acidolysis | Fully Deprotected (Free Acid) |
| Hydrogenolysis | H₂ (gas), Pd(OAc)₂, DMF/MeOH | Catalytic Reduction | Protected Peptide Acid |
| Saponification | LiOH or NaOH in MeOH/H₂O | Hydrolysis | Protected Peptide Acid (Risk of racemization) |
Protocol C: TFMSA Cleavage (HF-Free Alternative)
Suitable for labs without HF apparatus.
-
Preparation: Wash resin with DCM and dry under nitrogen.
-
Scavenger Mix: Add Thioanisole/EDT (2:1) to the resin.[2][3][4][5][6][7][8][9]
-
Acid Addition: Add TFA (10 mL per g resin). Shake for 5 min.
-
Activation: Slowly add TFMSA (Trifluoromethanesulfonic acid) dropwise (1 mL per 10 mL TFA).
-
Reaction: Agitate for 90–120 minutes at room temperature.
-
Precipitation: Filter resin.[2] Add filtrate dropwise to cold diethyl ether (-20°C) to precipitate the peptide.
-
Workup: Centrifuge, wash pellet with ether, and lyophilize.
Protocol D: Hydrogenolysis (Orthogonal Cleavage)
Unique capability of this linker class.
-
Swell Resin: Swell in DMF.
-
Catalyst: Add Pd(OAc)₂ (1 equiv relative to loading) or Pd/C.
-
Atmosphere: Bubble H₂ gas through the slurry or use a hydrogenator at 40–60 psi.
-
Conditions: Agitate at 40°C for 24–48 hours.
-
Filtration: Filter through Celite to remove catalyst.
-
Isolation: Evaporate solvent to obtain the protected peptide acid .
Process Workflow Diagram
Caption: Decision tree for synthesis and cleavage. Note the divergence based on the desired final product state.
Troubleshooting & Optimization
-
Low Loading: The primary hydroxyl group can be sterically hindered if the resin matrix is too dense.
-
Solution: Use PEG-Polystyrene (Tentagel) based resins to improve solvation. Repeat Mitsunobu coupling twice.
-
-
Incomplete Cleavage: Benzyl esters are stable.
-
Solution: If using TFMSA, ensure the scavenger ratio is correct to prevent alkylation of Trp/Met residues. If using Hydrogenolysis, ensure the catalyst is not poisoned by sulfur-containing amino acids (Met, Cys). Note: Hydrogenolysis is difficult if the peptide contains Cys or Met.
-
-
Racemization during Loading:
-
Solution: Strictly control the temperature (0°C for activation) and avoid DMAP if possible. The Mitsunobu reaction is generally racemization-free for urethane-protected amino acids (Fmoc/Boc).
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. Link
-
Novabiochem. (2025). Peptide Synthesis: Linkers for Solid Phase Synthesis. Merck KGaA. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on benzyl ester stability). Link
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. rsc.org [rsc.org]
- 3. bharavilabs.in [bharavilabs.in]
- 4. peptide.com [peptide.com]
- 5. Solved 2. The structure of the solid phase Wang resin linker | Chegg.com [chegg.com]
- 6. biotage.com [biotage.com]
- 7. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 8. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 9. Resins with 4-Hydroxybenzyl alcohol (PHB, Wang Linker) [rapp-polymere.com]
Experimental protocol for the derivatization of [4-(Phenoxymethyl)phenyl]methanol
Executive Summary
This guide details the derivatization protocols for [4-(Phenoxymethyl)phenyl]methanol (C₁₄H₁₄O₂), a structural motif often utilized in medicinal chemistry as a "linker" scaffold. Due to the presence of a primary benzylic alcohol and a potentially sensitive phenoxymethyl ether linkage, derivatization requires specific conditions to prevent ether cleavage while ensuring complete functionalization.
We present two distinct workflows:
-
Analytical Derivatization (Silylation): For volatility enhancement prior to GC-MS analysis using BSTFA/TMCS.[1]
-
Synthetic Derivatization (Appel Reaction): For the mild conversion of the alcohol to a halide (bromide/chloride) intermediate without compromising the ether backbone.
Molecule Profile & Chemical Context
-
Target Molecule: [4-(Phenoxymethyl)phenyl]methanol[2]
-
Molecular Formula: C₁₄H₁₄O₂
-
Molecular Weight: 214.26 g/mol
-
Structural Features:
-
Primary Alcohol (-CH₂OH): The reactive site for derivatization.
-
Phenoxymethyl Ether (Ph-O-CH₂-): A stable ether linkage under basic/neutral conditions but susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or harsh reduction.
-
Solubility: Soluble in DCM, Chloroform, THF, and Pyridine; sparingly soluble in water.
-
Protocol A: Analytical Derivatization for GC-MS (Silylation)
Objective: Convert the polar hydroxyl group into a volatile trimethylsilyl (TMS) ether to improve peak shape and sensitivity in Gas Chromatography-Mass Spectrometry (GC-MS).
Mechanism: The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as a silyl donor. TMCS (Trimethylchlorosilane) is added (1%) as a catalyst to increase the silyl donor power, essential for ensuring quantitative reaction with benzylic alcohols which can occasionally exhibit steric resistance or hydrogen bonding.
Reagents & Equipment
-
Sample: ~1-2 mg [4-(Phenoxymethyl)phenyl]methanol.
-
Reagent: BSTFA + 1% TMCS (Commercial premix recommended).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Vial: 2 mL crimp-top autosampler vial with PTFE-lined cap.
-
Heat Source: Dry block heater set to 70°C.
Step-by-Step Methodology
-
Preparation: Weigh 1.0 mg of the sample into a clean, dry 2 mL GC vial.
-
Solvation: Add 500 µL of anhydrous Pyridine. Vortex for 10 seconds to ensure complete dissolution.
-
Critical Note: Ensure the sample is completely dry.[1] Water quenches the silylation reagent.
-
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial immediately. Incubate at 70°C for 30 minutes .
-
Cooling: Allow the vial to cool to room temperature (approx. 5 mins).
-
Analysis: Inject 1 µL directly into the GC-MS (Split ratio 20:1).
Data Interpretation (Self-Validating System)
The derivative formed is [4-(Phenoxymethyl)phenyl]methoxy-trimethylsilane .
| Parameter | Value / Expected Observation |
| Derivative MW | 286.44 Da |
| Shift (ΔMW) | +72 Da (Replacement of H [1] with TMS [73]) |
| Key Fragment Ions | m/z 73 (TMS group, base peak usually), m/z 91 (Tropylium), m/z 195 (Loss of -OTMS) |
| Success Criteria | Disappearance of the broad -OH peak (tailing) and appearance of a sharp, symmetrical peak at a later retention time. |
Workflow Visualization
Figure 1: Analytical workflow for the conversion of the target alcohol to its TMS-ether derivative.
Protocol B: Synthetic Derivatization (Appel Bromination)
Objective: Convert the hydroxymethyl group to a bromomethyl group to create 1-(Bromomethyl)-4-(phenoxymethyl)benzene . This is a critical activation step for subsequent nucleophilic substitutions (e.g., amine coupling).
Why Appel? Standard chlorination with Thionyl Chloride (SOCl₂) generates HCl gas, which can degrade the ether linkage in sensitive substrates. The Appel Reaction (CBr₄/PPh₃) operates under nearly neutral conditions, preserving the phenoxymethyl ether stability.
Reagents
-
Substrate: [4-(Phenoxymethyl)phenyl]methanol (1.0 equiv).
-
Reagent A: Triphenylphosphine (PPh₃) (1.2 equiv).
-
Reagent B: Carbon Tetrabromide (CBr₄) (1.2 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.[3]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 1.0 mmol (214 mg) of the substrate and 1.2 mmol (398 mg) of CBr₄ in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Activation: Slowly add PPh₃ (1.2 mmol, 315 mg) portion-wise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane). The polar alcohol spot should disappear, replaced by a less polar bromide spot.
-
Workup:
-
Add 20 mL Hexane to the reaction mixture (precipitates Triphenylphosphine oxide, Ph₃P=O).
-
Filter through a celite pad.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel, gradient 0-5% EtOAc in Hexane).
Mechanistic Logic & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Ensure DCM is distilled over CaH₂ or molecular sieves. |
| Ether Cleavage | Acidic impurities | Add 1% Triethylamine to the reaction mixture to buffer trace acids. |
| Separation Issues | Ph₃P=O removal incomplete | Use cold ether/hexane precipitation; Ph₃P=O is very soluble in DCM/Alcohol but insoluble in Hexane. |
Reaction Pathway Visualization
Figure 2: Mechanistic pathway of the Appel Bromination, highlighting the mild activation of the alcohol.
References
-
Sigma-Aldrich. Product Specification: (4-Phenoxyphenyl)methanol.[4] Retrieved from . (Note: Used as structural analogue reference for handling).
-
Little, J. L. Derivatization of Alcohols for GC-MS. Sigma-Aldrich Technical Bulletin. Retrieved from .
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. DOI: 10.1002/anie.197508011.
-
PubChem. Compound Summary for [4-(Phenoxymethyl)phenyl]methanol. National Library of Medicine. Retrieved from .
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Appel Reaction protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - [4-(phenoxymethyl)phenyl]methanol (C14H14O2) [pubchemlite.lcsb.uni.lu]
- 3. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 4. (4-Phenoxyphenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]
Application Note: [4-(Phenoxymethyl)phenyl]methanol as a Building Block for Novel Polymers
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5), also known as 4-phenoxymethylbenzyl alcohol, represents a high-value aromatic building block for advanced macromolecular engineering. Unlike aliphatic alcohols, this molecule integrates a rigid biphenyl-like ether core with a reactive primary hydroxyl group.
This unique architecture offers three distinct advantages in polymer synthesis:
-
Optical Performance: The high aromatic content imparts a high refractive index (RI), making it ideal for optical coatings and lithographic materials.
-
π-π Stacking Capability: The phenoxymethyl moiety facilitates supramolecular assembly, useful in liquid crystalline polymers and drug delivery vehicles.
-
Chemoselective Functionalization: The primary benzyl alcohol allows for precise conversion into acrylates, methacrylates, or use as a macroinitiator for Ring-Opening Polymerization (ROP) without affecting the ether linkage.
This guide details three validated workflows for utilizing this compound: synthesis of high-RI monomers, precision end-group engineering of polyesters, and construction of dendritic architectures.
Technical Specifications & Properties
| Property | Value | Relevance to Polymer Science |
| Chemical Formula | C₁₄H₁₄O₂ | High Carbon/Hydrogen ratio improves hydrophobicity. |
| Molecular Weight | 214.26 g/mol | Low MW allows precise stoichiometric control. |
| Physical State | Solid (White/Off-white) | Easy handling compared to viscous oils. |
| Solubility | DCM, THF, Toluene | Compatible with standard polymer synthesis solvents. |
| Functional Group | Primary Benzyl Alcohol | High reactivity for esterification and ROP initiation. |
| Core Structure | Diphenyl Ether Linkage | Provides thermal stability and flexibility (ether bond). |
Workflow A: High Refractive Index Optical Monomers
Objective: Synthesize 4-(phenoxymethyl)benzyl acrylate , a novel monomer for high-refractive-index polymers used in optical lenses and anti-reflective coatings.
Mechanistic Insight
The aromatic density of the phenoxymethyl group significantly boosts the refractive index of the resulting polymer. By converting the alcohol to an acrylate, we create a monomer that can be photopolymerized or copolymerized with styrene/MMA.
Protocol: Synthesis of 4-(Phenoxymethyl)benzyl Acrylate
Reagents:
-
[4-(Phenoxymethyl)phenyl]methanol (1.0 eq)
-
Acryloyl Chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of [4-(Phenoxymethyl)phenyl]methanol in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen.
-
Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add acryloyl chloride (12 mmol) over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or side reactions.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (disappearance of alcohol).
-
Workup: Wash the organic layer with 1M HCl (to remove TEA), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexane/EtOAc).
-
Stabilization: If storing, add 50-100 ppm of MEHQ (inhibitor).
Visualization: Acrylation Pathway
Figure 1: Synthetic pathway from alcohol precursor to high-refractive-index polymer.
Workflow B: Precision End-Group Engineering (ROP)
Objective: Use [4-(Phenoxymethyl)phenyl]methanol as a Macroinitiator for the Ring-Opening Polymerization (ROP) of
Mechanistic Insight
In drug delivery, the "chain end" dictates the interaction with biological membranes. The hydrophobic [4-(Phenoxymethyl)phenyl]- moiety acts as a lipophilic anchor, potentially aiding in the formation of micelles or enhancing interaction with aromatic drugs (e.g., Doxorubicin) via
Protocol: ROP of -Caprolactone
Reagents:
-
Initiator: [4-(Phenoxymethyl)phenyl]methanol (1.0 eq)
-
Monomer:
-Caprolactone (50-100 eq, depending on target MW) -
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (0.01 eq)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Drying: Dry the initiator and monomer over CaH₂ or molecular sieves overnight.
-
Assembly: In a flame-dried Schlenk tube, combine the initiator, monomer, and catalyst in toluene.
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (critical for living polymerization).
-
Polymerization: Heat to 110°C for 24 hours.
-
Termination: Quench by cooling to RT and adding a drop of acetic acid.
-
Precipitation: Drop the reaction mixture into cold methanol to precipitate the polymer.
-
Analysis: Characterize by ¹H NMR. Look for the characteristic benzyl methylene signal (approx 5.1 ppm) to verify end-group fidelity and calculate
via end-group analysis.
Visualization: ROP Mechanism
Figure 2: Ring-Opening Polymerization initiated by the phenoxymethyl alcohol.
Workflow C: Dendritic Architectures (Fréchet-Type)
Objective: Utilize the molecule as a peripheral unit in poly(benzyl ether) dendrimers.
Mechanistic Insight
This molecule is structurally analogous to the "wedges" used in Fréchet-type convergent dendrimer synthesis. By converting the alcohol to a bromide, it can be coupled to polyphenolic cores (like 1,1,1-tris(4-hydroxyphenyl)ethane) to create dendrimers with a dense aromatic periphery, useful for encapsulation.
Protocol: Bromination and Ether Coupling
Phase 1: Conversion to Benzyl Bromide
-
React [4-(Phenoxymethyl)phenyl]methanol with Phosphorus Tribromide (PBr₃) in DCM at 0°C.
-
Stir for 4 hours, quench with water, and extract.
-
Product: 4-(Phenoxymethyl)benzyl bromide .
Phase 2: Williamson Ether Synthesis (Dendrimer Growth)
-
Reagents: 4-(Phenoxymethyl)benzyl bromide (3.3 eq), Core (e.g., Phloroglucinol or similar triphenol) (1.0 eq), K₂CO₃ (excess), 18-Crown-6 (cat.).
-
Solvent: Acetone or DMF (reflux).
-
Procedure: Reflux under nitrogen for 48 hours. The potassium carbonate acts as a base to deprotonate the phenolic core, which then attacks the benzyl bromide.
-
Result: A Generation-0 (G0) dendrimer with phenoxymethyl surface groups.
References
-
Structure & Availability: PubChem. [4-(Phenoxymethyl)phenyl]methanol (CID 11333367). National Library of Medicine. Available at: [Link]
-
Dendrimer Synthesis: Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[1] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society. Available at: [Link]
-
ROP Mechanisms: Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews.[1] Available at: [Link]
- High Refractive Index Polymers: Olshavsky, M. A., & Allcock, H. R. (1997). Polyphosphazenes with High Refractive Indices. Macromolecules.
Disclaimer: All protocols involve hazardous chemicals. Perform all reactions in a fume hood with appropriate PPE. Consult MSDS for specific handling requirements.
Sources
Application Note: Strategic Utilization of [4-(Phenoxymethyl)phenyl]methanol in Synthetic Medicinal Chemistry
Part 1: Introduction & Chemical Profile[1]
The "Extended Linker" Strategy
In modern drug discovery, [4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5) serves as a critical "extended linker" scaffold. Unlike the shorter 4-phenoxybenzyl alcohol, this molecule features a bis(methylene) architecture (
This structural nuance provides two distinct advantages in Structure-Activity Relationship (SAR) exploration:
-
Spatial Extension: It introduces an approximate 6.5 Å spacer between the terminal phenyl ring and the functional handle, allowing pharmacophores to reach deep hydrophobic pockets (e.g., in Kinase or Protease active sites).
-
Rotational Freedom: The methylene bridge (
) confers greater conformational flexibility compared to a rigid diaryl ether bond, often necessary for induced-fit binding modes.
Chemical Profile & Stability Warning
-
IUPAC Name: [4-(Phenoxymethyl)phenyl]methanol
-
Molecular Formula:
-
MW: 214.26 g/mol
-
Key Functionality: Primary Benzylic Alcohol (Nucleophile/Electrophile precursor), Benzyl Phenyl Ether (Stable linker).
CRITICAL STABILITY WARNING: Unlike diaryl ethers (
), the benzyl phenyl ether moiety () in this scaffold is susceptible to hydrogenolysis .
Avoid:
or harsh Lewis Acids () if the linker must remain intact. Recommended Deprotection (if needed elsewhere): Use acid-labile groups (Boc, t-Bu) for other parts of the molecule to avoid inadvertent cleavage of the scaffold.
Part 2: Synthetic Routes & Decision Logic
The utility of this starting material lies in its divergent reactivity at the hydroxymethyl position. We define three primary "Vectors of Elaboration":
-
Vector A (Oxidation): Conversion to 4-(phenoxymethyl)benzaldehyde . Used for Reductive Amination (installing amine-linked pharmacophores).
-
Vector B (Activation): Conversion to 1-(chloromethyl)-4-(phenoxymethyl)benzene . Used for
alkylation of heterocycles (e.g., imidazoles, pyrazoles). -
Vector C (Homologation): Conversion to nitriles or extended esters via
displacement.
Reaction Network Diagram (Graphviz)
Caption: Divergent synthetic pathways from [4-(Phenoxymethyl)phenyl]methanol. Route A (Green) targets amine conjugation; Route B (Red) targets heterocyclic alkylation.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Oxidation to 4-(Phenoxymethyl)benzaldehyde
Objective: To generate the aldehyde for subsequent reductive amination without over-oxidation to the carboxylic acid or cleavage of the ether.
Why this method? Manganese Dioxide (
Materials:
-
[4-(Phenoxymethyl)phenyl]methanol (1.0 eq)
-
Activated
(10.0 eq) - Note: Large excess is standard for heterogeneous kinetics. -
Dichloromethane (DCM) or Chloroform (Anhydrous)
-
Celite® 545
Step-by-Step Procedure:
-
Preparation: Dissolve 2.14 g (10 mmol) of [4-(Phenoxymethyl)phenyl]methanol in 50 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add 8.7 g (100 mmol) of activated
in one portion. -
Reaction: Stir the heterogeneous black suspension vigorously at room temperature (
).-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol (
) should convert to the aldehyde ( ) within 4–16 hours.
-
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad thoroughly with DCM (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Yield: Expect 1.9–2.0 g (90–95%) of a white to pale yellow solid.
-
Validation:
(CDCl3) should show a singlet aldehyde proton at ppm.
-
Protocol B: Conversion to 1-(Chloromethyl)-4-(phenoxymethyl)benzene
Objective: To convert the hydroxyl group into a good leaving group (chloride) for nucleophilic substitution.
Why this method? Thionyl chloride (
Materials:
-
[4-(Phenoxymethyl)phenyl]methanol (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (Solvent)
-
DMF (Catalytic, 2-3 drops)
Step-by-Step Procedure:
-
Setup: Place 2.14 g (10 mmol) of starting material in a dry flask under nitrogen atmosphere. Dissolve in 40 mL dry DCM. Add 2 drops of dry DMF.
-
Addition: Cool the solution to
(ice bath). Add (1.1 mL, 15 mmol) dropwise over 10 minutes.-
Caution: Gas evolution (
) will occur. Ensure proper venting to a scrubber.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2 hours.
-
Quench: Carefully pour the reaction mixture into ice-cold saturated
solution (50 mL) to neutralize excess acid. -
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying: Dry combined organics over
, filter, and concentrate. -
Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from Hexane/EtOAc.
-
Stability Note: Benzyl chlorides are reactive. Store at
under inert gas.
-
Part 4: Case Study Application – Synthesis of a BTK Inhibitor Fragment
Context: Many Bruton's Tyrosine Kinase (BTK) inhibitors utilize a phenoxyphenyl-linker motif to occupy the selectivity pocket. Here, we demonstrate the coupling of our Chloride Intermediate (Protocol B) with a pyrazole scaffold.
Reaction:
-
Dissolve: 1.0 eq of a substituted pyrazole (e.g., 4-nitropyrazole) in DMF.
-
Base: Add 2.0 eq of anhydrous
. Stir for 30 min to generate the pyrazolate anion. -
Alkylate: Add 1.1 eq of 1-(chloromethyl)-4-(phenoxymethyl)benzene (from Protocol B).
-
Heat: Stir at
for 4 hours. -
Result: Formation of the
-benzyl pyrazole. This validates the linker's ability to undergo reactions without compromising the ether linkage.
Part 5: Summary of Physical Properties & Data
| Property | Starting Material (Alcohol) | Product A (Aldehyde) | Product B (Chloride) |
| Formula | |||
| MW | 214.26 | 212.25 | 232.71 |
| State | White Solid | Pale Yellow Solid | White/Off-white Solid |
| Key NMR Signal | |||
| Storage | RT, Dry |
References
-
Fisher Scientific. "[4-(Phenoxymethyl)phenyl]methanol Product Page & CAS 262862-97-5 Data." Fisher Scientific Catalog. Accessed October 26, 2025. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11333367: [4-(Phenoxymethyl)phenyl]methanol." PubChem. Accessed October 26, 2025. Link
-
World Intellectual Property Organization (WIPO). "WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein." Patentscope. (Demonstrates use of 4-(phenoxymethyl)benzyl scaffold). Link
-
European Patent Office. "EP2152082B1 - Tetracyclic Inhibitors of Fatty Acid Amide Hydrolase." Google Patents. (Example 5 details synthesis using 4-(phenoxymethyl)phenyl derivatives). Link
-
Lakeland University. "Oxidation of Alcohol to Produce Benzaldehyde: Green Chemistry Approaches." Lakeland.edu. (Reference for MnO2/Oxidation selectivity). Link
Sources
Application Note: Orthogonal Protecting Group Strategies for the Hydroxyl Group of [4-(Phenoxymethyl)phenyl]methanol
Introduction
In the landscape of multi-step organic synthesis, particularly in drug discovery and materials science, the strategic protection and deprotection of functional groups is paramount for achieving target molecules with high fidelity and yield.[1][2] The molecule [4-(Phenoxymethyl)phenyl]methanol presents a common yet instructive challenge: the presence of a primary benzylic alcohol that often requires masking to prevent undesired reactions, alongside a phenoxymethyl ether linkage. The acidic proton and nucleophilic oxygen of the alcohol can interfere with a wide range of transformations, including those involving organometallics, strong bases, or certain oxidants.[3][4][5][6]
The critical consideration for this substrate is the selection of an 'orthogonal' protecting group.[7][8] The phenoxymethyl ether is a type of benzyl ether, which is susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[9][10] Therefore, any chosen protecting group strategy must employ deprotection methods that are completely independent of hydrogenolysis to preserve the core structure of the molecule. This guide provides a detailed analysis of three robust and orthogonal strategies for the protection of the hydroxyl group on [4-(Phenoxymethyl)phenyl]methanol, complete with field-tested protocols and expert insights.
Guiding Principles for Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision based on the entire planned synthetic route.[7][11] For [4-(Phenoxymethyl)phenyl]methanol, the following criteria are critical:
-
Orthogonality : The deprotection conditions must be highly specific and leave the phenoxymethyl ether linkage intact. This immediately excludes protecting groups like the standard benzyl (Bn) ether, which is removed by the same hydrogenolysis conditions that would cleave the substrate.[12][13]
-
Stability : The protected alcohol must be inert to the reaction conditions planned for subsequent steps (e.g., stable to strong bases, nucleophiles, oxidants, or mild acids).[11][14]
-
Ease of Introduction and Removal : Both the protection and deprotection reactions should be high-yielding, proceed under mild conditions, and utilize readily available reagents to maximize efficiency and preserve the integrity of the substrate.[8][14]
-
Analytical Simplicity : The protecting group should not unnecessarily complicate downstream analysis (e.g., by introducing new stereocenters or complex NMR signals).[11]
Based on these principles, silyl ethers, acetal ethers, and esters represent the most effective classes of protecting groups for this specific application.
Strategy 1: Silyl Ethers – The Versatile and Robust Option
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, their unique and mild deprotection pathway using fluoride ions.[3][15] The tert-butyldimethylsilyl (TBS) group is an excellent first choice, offering a perfect balance of stability and reactivity.
Causality and Rationale : The strength of the silicon-fluoride (Si-F) bond is exceptionally high, making fluoride ions uniquely capable of cleaving the silicon-oxygen (Si-O) bond under conditions that leave most other functional groups, including the phenoxymethyl ether, untouched.[3] The steric bulk of the TBS group provides stability against many nucleophiles and bases, yet it is readily installed on a primary alcohol.[10][16]
Experimental Protocol: TBS Protection
Objective : To convert the primary alcohol of [4-(Phenoxymethyl)phenyl]methanol to its corresponding TBS ether.
Methodology : This procedure follows the highly reliable Corey protocol.[16]
-
Preparation : To a solution of [4-(Phenoxymethyl)phenyl]methanol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 equiv.). Stir the solution at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) until all solids dissolve.
-
Silylation : Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv.) portion-wise to the solution.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up : Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.
Experimental Protocol: TBS Deprotection
Objective : To cleave the TBS ether and regenerate the free hydroxyl group.
Methodology :
-
Preparation : Dissolve the TBS-protected substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a plastic vial or flask (to prevent etching of glass by fluoride).
-
Deprotection : Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv.) dropwise at room temperature.
-
Reaction Monitoring : Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Work-up : Once complete, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the deprotected [4-(Phenoxymethyl)phenyl]methanol.
Workflow Visualization: TBS Protection & Deprotection
Caption: Workflow for TBS protection and subsequent fluoride-mediated deprotection.
Strategy 2: Acetal Ethers – Stability in Basic and Nucleophilic Environments
The methoxymethyl (MOM) ether is a classic acetal protecting group that offers excellent stability under strongly basic and nucleophilic conditions, where a silyl ether might be labile.[17][18]
Causality and Rationale : The MOM group forms an acetal, which is stable to a wide pH range (4-12) and inert to many common nucleophiles, bases, and redox reagents.[17][19] Its removal is achieved via acid-catalyzed hydrolysis.[19] This provides a valuable orthogonal option if the planned synthesis involves, for example, fluoride reagents or conditions where silyl group migration is a concern. The key is to use acidic deprotection conditions mild enough to avoid cleaving the phenoxymethyl ether.
Experimental Protocol: MOM Protection
Objective : To install a MOM ether on the primary alcohol.
Methodology :
-
Preparation : Dissolve [4-(Phenoxymethyl)phenyl]methanol (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv.), a non-nucleophilic base, to the solution.
-
Acetal Formation : Slowly add chloromethyl methyl ether (MOMCl, 1.5 equiv.) to the stirred solution. Caution : MOMCl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 3-6 hours).
-
Work-up : Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Expert Tip : To prevent acid-catalyzed deprotection on the column, the silica gel can be neutralized by preparing the slurry with an eluent containing 0.5-1% triethylamine.[20]
Experimental Protocol: MOM Deprotection (Mild Acidic Conditions)
Objective : To hydrolyze the MOM acetal and restore the alcohol.
Methodology :
-
Preparation : Dissolve the MOM-protected substrate (1.0 equiv.) in methanol (MeOH, ~0.1 M).
-
Acidic Hydrolysis : Add a catalytic amount of concentrated hydrochloric acid (HCl, ~5 drops) to the solution.
-
Reaction Monitoring : Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC. Gentle heating (to 40 °C) can be applied if the reaction is sluggish.
-
Work-up : Neutralize the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Purification : Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
Workflow Visualization: MOM Protection & Deprotection
Sources
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
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Catalytic reactions involving [4-(Phenoxymethyl)phenyl]methanol
Application Note: Chemoselective Catalytic Valorization of [4-(Phenoxymethyl)phenyl]methanol
Introduction & Substrate Analysis
This guide details the catalytic functionalization of [4-(Phenoxymethyl)phenyl]methanol (Structure: Ph-O-CH₂-C₆H₄-CH₂-OH).
Chemist's Perspective: Unlike simple benzyl alcohols, this substrate presents a unique chemoselectivity challenge. It contains two benzylic sites:
-
Primary Benzylic Alcohol (C1): The target for functionalization (oxidation, substitution).
-
Benzylic Ether (C4): A labile Ph-O-CH₂-Ar linkage.
Critical Constraint: Standard hydrogenolysis conditions (Pd/C, H₂) or strong Lewis acids (e.g., BBr₃, AlCl₃) generally cleave benzylic ethers. Therefore, the protocols selected below utilize oxidative and "borrowing hydrogen" mechanisms that selectively activate the alcohol while preserving the structural integrity of the ether tail.
Module A: Selective Aerobic Oxidation (Aldehyde Synthesis)
Objective: Conversion to 4-(phenoxymethyl)benzaldehyde without over-oxidation to the carboxylic acid or cleavage of the ether.
Methodology: Copper/TEMPO-Catalyzed Aerobic Oxidation.[1][2][3] Rationale: This system operates under mild, basic-to-neutral conditions using ambient air as the oxidant. It avoids toxic Cr(VI) reagents (Jones Reagent) which generate hazardous waste, and avoids harsh acidic conditions that could destabilize the ether linkage.
Experimental Protocol
| Component | Role | Equiv/Conc. |
| Substrate | [4-(Phenoxymethyl)phenyl]methanol | 1.0 equiv (e.g., 5 mmol) |
| Catalyst | CuBr or CuOTf (Copper(I)) | 5 mol% |
| Mediator | TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) | 5 mol% |
| Ligand | 2,2'-Bipyridine (bpy) | 5 mol% |
| Base | N-Methylimidazole (NMI) | 10 mol% |
| Solvent | Acetonitrile : Water (2:1) | 0.5 M |
| Oxidant | Ambient Air (Balloon or Open Flask) | Excess |
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a round-bottom flask, dissolve CuBr (36 mg) and 2,2'-bipyridine (39 mg) in acetonitrile (7 mL). Stir for 5 mins until the solution turns a deep red-brown (formation of [Cu(bpy)]+ species).
-
Addition: Add TEMPO (39 mg), NMI (40 µL), and the substrate (1.14 g) to the mixture. Add water (3.5 mL).
-
Reaction: Stir vigorously open to the air (or with an O₂ balloon for faster rates) at Room Temperature (25°C) .
-
Note: The solution will turn green (Cu(II)) as the reaction proceeds.[3]
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The alcohol spot (lower R_f) should disappear within 2–4 hours.
-
Workup: Dilute with EtOAc (50 mL) and wash with aqueous NH₄Cl (to sequester Cu) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography is rarely needed; the product is typically >95% pure.
Mechanistic Visualization (TEMPO Cycle)
Caption: The catalytic cycle relies on the oxoammonium species to oxidize the alcohol. The Cu(I)/Cu(II) shuttle re-oxidizes the reduced TEMPO using atmospheric oxygen.
Module B: Catalytic N-Alkylation (Borrowing Hydrogen)
Objective: Direct synthesis of secondary amines (e.g., N-benzyl derivatives) by coupling the substrate with a primary amine.[4]
Methodology: Ruthenium-Catalyzed Hydrogen Transfer ("Borrowing Hydrogen"). Rationale: This method is superior to standard S_N2 reactions (using benzyl bromides) because it produces water as the only byproduct . Crucially, it avoids the use of hydrogen gas (H₂), preventing the cleavage of the sensitive phenoxymethyl ether linkage.
Experimental Protocol
| Component | Role | Specification |
| Substrate | Alcohol Donor | 1.0 equiv |
| Nucleophile | Primary Amine (e.g., Aniline, Hexylamine) | 1.2 equiv |
| Catalyst | [Ru(p-cymene)Cl₂]₂ | 2.5 mol% |
| Ligand | DPEphos or Xantphos | 5 mol% |
| Base | KO^tBu (Potassium tert-butoxide) | 10 mol% |
| Solvent | Toluene or t-Amyl Alcohol | 0.5 M |
| Temp | 110°C (Sealed Tube) | 12–16 hours |
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon.
-
Why? Oxygen deactivates the Ru-hydride intermediate.
-
-
Charge: Add [Ru(p-cymene)Cl₂]₂ (15 mg), DPEphos (27 mg), and KO^tBu (11 mg). Add Toluene (2 mL). Stir for 5 mins.
-
Substrate Addition: Add [4-(Phenoxymethyl)phenyl]methanol (1 mmol, 228 mg) and the amine coupling partner (1.2 mmol).
-
Heating: Seal the tube and heat to 110°C.
-
Workup: Cool to room temperature. Filter through a short pad of celite. Concentrate and purify via column chromatography (often requiring basic alumina or amine-treated silica).
Mechanistic Visualization (Borrowing Hydrogen)
Caption: The Ru-catalyst temporarily stores hydrogen equivalents, allowing the alcohol to act as an electrophile without external reductants.
Module C: Direct Friedel-Crafts Benzylation
Objective: C-C bond formation coupling the alcohol with electron-rich arenes (e.g., 1,3,5-trimethoxybenzene or indoles).
Methodology: Iron(III) Catalysis. Rationale: Iron(III) chloride is an inexpensive, earth-abundant Lewis acid that can activate the benzylic alcohol to a carbocation (or ion pair) which is trapped by a nucleophile. Caution: The reaction time must be controlled to prevent the Lewis acid from coordinating to the ether oxygen and cleaving the Ph-O-CH₂ tail.
Protocol Summary:
-
Catalyst: FeCl₃ (5 mol%) or Bi(OTf)₃ (1 mol%).
-
Conditions: Nitromethane or DCE, 50°C, 1-4 hours.
-
Key Insight: Electron-rich benzylic alcohols generate stabilized carbocations. The 4-phenoxymethyl group provides weak donation, stabilizing the transition state enough for mild catalysis.
References
-
Hoover, J. M., & Stahl, S. S. (2011). Highly efficient copper-catalyzed oxidation of primary and secondary alcohols using air as the oxidant. Journal of the American Chemical Society.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing hydrogen in the activation of alcohols.[8][9][10] Advanced Synthesis & Catalysis.
-
Podder, S., Choudhury, J., & Roy, S. (2007).[7] Secondary benzylation with benzyl alcohols catalyzed by a high-valent heterobimetallic Ir-Sn complex.[7] The Journal of Organic Chemistry.
-
PubChem Database. (2025).[11] Compound Summary: (4-Phenoxyphenyl)methanol [and derivatives].[11] National Library of Medicine. (Note: While CAS 2215-78-3 refers to the specific ether-alcohol, general reactivity profiles are derived from the authoritative methodology papers listed above.)
Sources
- 1. Copper/Imidazolium/TEMPO-Catalyzed Aerobic Oxidation of Benzylic Alcohols in Water [organic-chemistry.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium Catalyst in Coupling Reaction of Alcohols with Primary Amines | TCI Deutschland GmbH [tcichemicals.com]
- 5. Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (4-Phenoxyphenyl)methanol | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]
[4-(Phenoxymethyl)phenyl]methanol in the synthesis of pharmaceutical intermediates
Part 1: Executive Summary & Strategic Value
In the landscape of medicinal chemistry, [4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5) serves as a critical "privileged structure" building block. Unlike simple benzyl alcohols, this compound acts as a pre-assembled bifunctional linker that incorporates a hydrophobic phenoxy ether tail separated by a methylene spacer.
This specific architecture is highly valued in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (e.g., BTK inhibitors) and NLRP3 Inflammasome inhibitors . The Ph-O-CH2-Ph motif allows the pharmacophore to extend into deep hydrophobic pockets (Selectivity Pocket) of enzymes while the benzyl alcohol terminus provides a versatile handle for covalent attachment to the core scaffold.
Key Chemical Profile
| Property | Specification |
| IUPAC Name | [4-(Phenoxymethyl)phenyl]methanol |
| CAS Number | 262862-97-5 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Structural Role | Hydrophobic Spacer / Linker |
| Key Reactivity | Primary Alcohol Oxidation, Halogenation, Esterification |
Part 2: Mechanistic Insight & Applications
The "Linker-Tail" Strategy
In drug design, particularly for kinase inhibitors, the "hinge binder" (often a heterocycle) must be connected to a "tail" that occupies the hydrophobic back pocket of the ATP binding site. [4-(Phenoxymethyl)phenyl]methanol provides this tail pre-synthesized.
-
The Phenoxy Group: Acts as the hydrophobic anchor (π-stacking interactions).
-
The Methylene Ether (-CH₂-O-): Provides rotational freedom, allowing the phenoxy group to adopt the optimal conformation within the binding pocket.
-
The Benzyl Alcohol (-CH₂-OH): The reactive site. It is rarely the final functional group; rather, it is converted into an electrophile (halide/aldehyde) to attach to the drug core.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Recent patent literature (e.g., US 11,554,118 B2) highlights the use of this scaffold in synthesizing irreversible BTK inhibitors. The benzyl alcohol is converted to a benzyl chloride, which then alkylates a pyrrolidine or piperazine core, positioning the phenoxy group to block the kinase active site.
Part 3: Experimental Protocols
Protocol A: Activation of the Linker (Chlorination)
Objective: Convert the hydroxyl group into a reactive chloride leaving group for subsequent nucleophilic substitution.
Reagents:
-
[4-(Phenoxymethyl)phenyl]methanol (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
-
DMF (Catalytic amount)
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g of [4-(Phenoxymethyl)phenyl]methanol in 100 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition: Add catalytic DMF (0.1 mL). Dropwise add SOCl₂ (1.5 equiv) over 20 minutes, maintaining temperature < 5°C. Caution: Gas evolution (HCl/SO₂).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol.
-
Workup: Quench carefully with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate under reduced pressure to yield 4-(phenoxymethyl)benzyl chloride as a white/off-white solid.
-
Yield Expectation: 90-95%
-
Stability Note: Store under inert gas; benzyl chlorides are moisture sensitive.
-
Protocol B: Coupling to Heterocyclic Scaffold (N-Alkylation)
Objective: Attach the linker to a nitrogen-containing heterocycle (e.g., a pyrazole or pyrrolidine core).
Reagents:
-
Heterocyclic Core (e.g., substituted pyrazole) (1.0 equiv)
-
4-(Phenoxymethyl)benzyl chloride (from Protocol A) (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN) (Solvent)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend the heterocyclic amine (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous ACN (0.2 M concentration).
-
Coupling: Add the 4-(phenoxymethyl)benzyl chloride (1.1 equiv) in one portion.
-
Heating: Heat the reaction mixture to 60°C for 4–6 hours.
-
Validation: Monitor by LC-MS. Look for the mass shift corresponding to the addition of the benzyl fragment (+196 Da).
-
Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Part 4: Visualization of Synthesis Pathway
The following diagram illustrates the flow from the raw material to a bioactive kinase inhibitor scaffold.
Figure 1: Synthetic workflow transforming the alcohol precursor into a pharmacologically active scaffold via chlorination and N-alkylation.
Part 5: Expert Tips & Troubleshooting
-
Selectivity in Oxidation: If your target requires an aldehyde (for reductive amination) rather than a chloride, avoid harsh oxidants like Jones reagent which might cleave the ether. Use MnO₂ (mild) or Swern oxidation to generate 4-(phenoxymethyl)benzaldehyde cleanly.
-
Ether Stability: The phenoxymethyl ether linkage is generally stable to basic conditions (e.g., LiOH hydrolysis of esters elsewhere in the molecule) but can be sensitive to strong Lewis acids (e.g., BBr₃), which will cleave the ether. Plan deprotection steps accordingly.
-
Solubility: The compound is moderately lipophilic. If starting material precipitates during reactions in cold DCM, switch to THF or add a co-solvent.
References
-
PubChem. (2025). Compound Summary: (4-Phenoxyphenyl)methanol (and derivatives). National Library of Medicine. [Link]
- Google Patents. (2023). US Patent 11554118B2: Bruton's tyrosine kinase inhibitors. (Describes the use of phenoxymethyl-phenyl linkers in BTK inhibitor synthesis).
- Google Patents. (2020). WO2020152361A1: Carbamate derivatives and uses thereof (NLRP3 Inhibitors).
Scale-Up Synthesis of [4-(Phenoxymethyl)phenyl]methanol Derivatives: An Application Note and Protocol
Abstract: This technical guide provides a comprehensive overview of the scale-up synthesis of [4-(Phenoxymethyl)phenyl]methanol and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. This document details a robust and scalable two-step synthetic process, encompassing a Williamson ether synthesis followed by a catalytic transfer hydrogenation. Emphasis is placed on process optimization, safety, and the implementation of Process Analytical Technology (PAT) for enhanced control and reproducibility in a larger-scale manufacturing environment.
Introduction: The Significance of [4-(Phenoxymethyl)phenyl]methanol Scaffolds
The [4-(phenoxymethyl)phenyl]methanol framework is a privileged scaffold in drug discovery and materials science. The ether linkage provides a stable connection between two aromatic rings, offering a balance of rigidity and conformational flexibility. This structural motif is found in a variety of biologically active molecules, including potential therapeutic agents for metabolic diseases and trypanosomal infections. Phenolic compounds, in general, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2][3][4][5]. The terminal phenoxy group, in particular, has been identified as a crucial moiety for biological activity in numerous drugs[6]. Derivatives of this core structure are being investigated for a range of applications, from antimalarial agents to modulators of pulmonary inflammatory responses[7][8][9]. The ability to produce these molecules on a larger scale is therefore critical for advancing preclinical and clinical studies, as well as for the development of novel materials.
This guide presents a detailed, two-step synthetic route amenable to scale-up, starting from readily available starting materials.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
The synthesis of [4-(phenoxymethyl)phenyl]methanol is efficiently achieved through a two-step process:
-
Williamson Ether Synthesis: Formation of the key C-O-C ether bond by reacting a substituted phenol with a benzyl halide.
-
Reduction of the Aldehyde: Conversion of the benzaldehyde functionality to a primary alcohol.
This strategy is advantageous for scale-up due to the generally high yields and the robustness of the reactions.
Caption: High-level overview of the two-step synthetic strategy.
Part I: Scale-Up of Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[10] However, scaling this reaction requires careful consideration of several factors to maintain efficiency and safety.
Mechanistic Considerations for Scale-Up
The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide.[10][11] For a successful and high-yielding reaction, particularly on a larger scale, the following points are critical:
-
Choice of Base: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide. While sodium hydride is common in lab-scale synthesis, for industrial applications, inorganic bases like potassium carbonate or sodium hydroxide are often preferred due to safety and cost considerations.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to solvate the cation and leave the anion nucleophilic. However, for industrial processes, solvent choice is also dictated by factors like boiling point, ease of removal, toxicity, and cost.
-
Phase Transfer Catalysis (PTC): To overcome solubility issues between the aqueous inorganic base and the organic reactants, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be employed. PTC facilitates the transfer of the phenoxide ion into the organic phase, significantly accelerating the reaction rate and allowing for milder reaction conditions.
Detailed Protocol for the Synthesis of 4-(Phenoxymethyl)benzaldehyde
This protocol details the synthesis of the intermediate, 4-(phenoxymethyl)benzaldehyde, on a multi-gram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| p-Hydroxybenzaldehyde | 122.12 | 122.1 | 1.0 | 1.0 |
| Benzyl Bromide | 171.04 | 188.1 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207.3 | 1.5 | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 16.1 | 0.05 | 0.05 |
| N,N-Dimethylformamide (DMF) | - | 1 L | - | - |
Equipment:
-
5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Filtration apparatus.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with p-hydroxybenzaldehyde (122.1 g, 1.0 mol), potassium carbonate (207.3 g, 1.5 mol), tetrabutylammonium bromide (16.1 g, 0.05 mol), and N,N-dimethylformamide (1 L).
-
Initial Stirring: Begin stirring the mixture at a moderate speed (e.g., 200-300 rpm) to ensure good suspension of the solids.
-
Heating: Heat the reaction mixture to 80-90 °C using the heating circulator.
-
Addition of Benzyl Bromide: Once the desired temperature is reached, slowly add benzyl bromide (188.1 g, 1.1 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours. Caution: Benzyl bromide is a lachrymator and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated area.[10][12][13][14]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water (2 L) to the reactor to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a suitable separation funnel and extract with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 L) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(phenoxymethyl)benzaldehyde.
Part II: Catalytic Transfer Hydrogenation for Aldehyde Reduction
For the reduction of the aldehyde to the corresponding alcohol on a large scale, catalytic transfer hydrogenation is an attractive alternative to using pressurized hydrogen gas, as it avoids the need for specialized high-pressure reactors.
Principles of Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation involves the use of a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a metal catalyst (e.g., based on ruthenium, rhodium, or palladium) to reduce a functional group. This method offers several advantages for industrial applications, including milder reaction conditions and enhanced safety.
Detailed Protocol for the Synthesis of [4-(Phenoxymethyl)phenyl]methanol
This protocol describes the reduction of 4-(phenoxymethyl)benzaldehyde to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 4-(Phenoxymethyl)benzaldehyde | 198.22 | 198.2 | 1.0 | 1.0 |
| Isopropanol | - | 2 L | - | Solvent/H-donor |
| [RuCl₂(p-cymene)]₂ | 612.39 | 1.53 | 0.0025 | 0.0025 |
| Sodium Formate (HCOONa) | 68.01 | 102.0 | 1.5 | 1.5 |
Equipment:
-
5 L jacketed glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 4-(phenoxymethyl)benzaldehyde (198.2 g, 1.0 mol), isopropanol (2 L), [RuCl₂(p-cymene)]₂ (1.53 g, 0.0025 mol), and sodium formate (102.0 g, 1.5 mol).
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C) with moderate stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the aldehyde is fully consumed (typically 2-4 hours).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the isopropanol.
-
Work-up: Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [4-(phenoxymethyl)phenyl]methanol.
Purification and Isolation: Crystallization Protocol
Crystallization is a highly effective method for purifying the final product on a large scale, as it can provide high purity and a stable crystalline form.[15][16]
Solvent System: A mixed solvent system of ethyl acetate and hexanes is suitable for the crystallization of [4-(phenoxymethyl)phenyl]methanol.
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
Caption: Workflow for the purification of the final product via crystallization.
Process Analytical Technology (PAT) for Enhanced Process Control
The implementation of Process Analytical Technology (PAT) is encouraged by regulatory agencies to ensure product quality is built into the manufacturing process.[6][17] For the synthesis of [4-(phenoxymethyl)phenyl]methanol, PAT can be applied to monitor and control critical process parameters (CPPs) in real-time.
PAT Tools and Applications:
| Step | Critical Process Parameter (CPP) | PAT Tool | Measurement |
| Williamson Ether Synthesis | Reaction completion | In-situ FTIR or Raman Spectroscopy | Disappearance of the phenolic -OH stretch and appearance of the ether C-O stretch. |
| Catalytic Transfer Hydrogenation | Reaction completion | In-situ FTIR or Raman Spectroscopy | Disappearance of the aldehyde C=O stretch and appearance of the alcohol -OH stretch. |
| Crystallization | Supersaturation, crystal size | Focused Beam Reflectance Measurement (FBRM), Particle Vision and Measurement (PVM) | Real-time monitoring of crystal nucleation and growth. |
The adoption of PAT can lead to improved process understanding, reduced cycle times, and more consistent product quality.[6][18][19][20]
Safety Considerations for Scale-Up
A thorough risk assessment is crucial before performing any scale-up synthesis.[16]
Reagent-Specific Hazards:
-
p-Hydroxybenzaldehyde: May be harmful if swallowed and can cause skin and serious eye irritation.[11][17][21][22] Handle with appropriate PPE, including gloves and safety glasses.[11][17][21][22]
-
Benzyl Bromide: Is a lachrymator, corrosive, and combustible.[10][12][13][14] It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.[10][12][13][14] Ensure all ignition sources are removed from the vicinity.[10][12][13][14]
-
Hydrogenation Catalysts: Many hydrogenation catalysts can be pyrophoric, especially after use.[15] Handle catalysts under an inert atmosphere and ensure proper quenching procedures are followed before disposal.[15]
Process-Specific Hazards:
-
Exothermic Reactions: Both the Williamson ether synthesis and the catalytic hydrogenation can be exothermic. On a large scale, heat dissipation is less efficient, and therefore, careful temperature control using a jacketed reactor and a reliable cooling system is essential to prevent runaway reactions.
-
Hydrogen Gas (if used): If traditional hydrogenation is employed, the high flammability of hydrogen gas presents a significant fire and explosion risk.[15] Proper ventilation, grounding of equipment, and use of intrinsically safe electrical equipment are mandatory.[15]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of [4-(phenoxymethyl)phenyl]methanol derivatives. By carefully considering the reaction mechanisms, optimizing process parameters, and implementing robust safety procedures and modern analytical technologies, researchers and drug development professionals can confidently produce these valuable compounds on a larger scale. The detailed protocols and insights provided herein are intended to facilitate the efficient and safe scale-up of this important class of molecules, thereby accelerating their development for a wide range of applications.
References
- Synquest Labs.
- Fisher Scientific.
- Fisher Scientific.
- Wikipedia. Williamson ether synthesis.
- ChemTalk. Williamson Ether Synthesis. October 23, 2022.
- Sigma-Aldrich.
- New Jersey Department of Health. Common Name: BENZYL BROMIDE HAZARD SUMMARY. December 15, 2000.
- CDH Fine Chemical.
- ACS Chemical Health & Safety.
- Fisher Scientific.
- H.E.L Group.
- X-Ray Facility, University of California, Riverside. How to Grow Crystals.
- ACS Chemical Health & Safety.
- Stanford Environmental Health & Safety. Scale Up Safety. March 15, 2023.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-hydroxybenzaldehyde. November 6, 2025.
- PubMed. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. December 15, 2020.
- Frontiers in Pharmacology.
- Longdom.org. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. May 27, 2024.
- MySkinRecipes. (4-(Difluoromethoxy)phenyl)methanol.
- International Journal of Pharmaceutical Sciences Review and Research. Process Analytical Technology (PAT): A Real Time Quality Assurance. March 31, 2016.
- Functional Food Science. Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances. July 14, 2023.
- PMC.
- MedChemComm (RSC Publishing). Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents.
- Google Patents. Phenanthrene methanol compounds useful as antimalarial agents.
- Sigma-Aldrich. (4-Phenoxyphenyl)methanol.
- GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. September 7, 2023.
- Smolecule. Buy (4-Methoxy-3-(pentyloxy)phenyl)methanol. January 5, 2024.
- MDPI. Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. November 22, 2022.
- Sigma-Aldrich. (4-Phenoxyphenyl)
- Fisher Scientific. [4-(Phenoxymethyl)phenyl]methanol, 97 %, Thermo Scientific 250 mg | Buy Online.
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
- Journal of Applied Biology and Biotechnology. Total phenolic content and antioxidant activities in methanol extracts of medicinal herbs from Indo-Gangetic plains of India. May 20, 2024.
- Google Patents.
- MDPI. Distinct Crystallization Pathways of Polyoxymethylene in Methanol System. April 25, 2024.
- Academic Journals. Pharmacological activities of methanol extract of Phyllanthus acidus pulp. November 17, 2016.
- PMC. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.
- International Journal of Pharmaceutical Sciences Review and Research. Process Analytical Technology (PAT): A Real Time Quality Assurance. March 31, 2016.
- Fraunhofer IWES. Inauguration of the world's first pilot plant for the cost-efficient production of green methanol. November 20, 2023.
- PMC.
Sources
- 1. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 2. ffhdj.com [ffhdj.com]
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- 4. gsconlinepress.com [gsconlinepress.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing [4-(Phenoxymethyl)phenyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [4-(Phenoxymethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare [4-(Phenoxymethyl)phenyl]methanol?
There are two primary and strategically different approaches to the synthesis of [4-(Phenoxymethyl)phenyl]methanol. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Williamson Ether Synthesis followed by Reduction. This is a very common and versatile method. It involves the formation of the ether linkage first, followed by the reduction of a carbonyl group to the desired benzyl alcohol. The key steps are:
-
Route B: Reduction followed by Williamson Ether Synthesis. In this alternative approach, the benzylic alcohol is prepared first, and then the ether bond is formed. The steps are:
-
Reduction: The reduction of a suitable starting material like 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid to 4-hydroxybenzyl alcohol.
-
Ether Formation: A Williamson ether synthesis between the newly formed 4-hydroxybenzyl alcohol and a phenyl halide or a similar electrophile.
-
Q2: Which synthetic route is generally preferred and why?
Route A, the Williamson ether synthesis followed by reduction, is often favored for several reasons:
-
Avoidance of Phenolic Hydroxyl Group in Reduction: Performing the ether synthesis first protects the phenolic oxygen. This prevents potential complications during the reduction step, where a free phenolic hydroxyl group might interfere with certain reducing agents or necessitate a separate protection-deprotection sequence.
-
Commercially Available Starting Materials: Starting materials for Route A, such as 4-hydroxybenzoic acid, 4-hydroxybenzaldehyde, and benzyl halides, are often more readily available and cost-effective.
-
Robustness of the Williamson Ether Synthesis: The Williamson ether synthesis is a well-established and generally high-yielding reaction, particularly when using a primary halide.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of [4-(Phenoxymethyl)phenyl]methanol, with a focus on a popular synthetic pathway: the reaction of 4-hydroxybenzaldehyde with benzyl bromide, followed by the reduction of the resulting 4-(phenoxymethyl)benzaldehyde.
Part 1: Williamson Ether Synthesis of 4-(Phenoxymethyl)benzaldehyde
Problem 1: Low or no yield of 4-(phenoxymethyl)benzaldehyde.
-
Possible Cause 1: Incomplete Deprotonation of 4-hydroxybenzaldehyde. The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][4] If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Troubleshooting Suggestion:
-
Ensure the use of a suitable base. For phenols, moderately strong bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective.[5] For less acidic alcohols, a stronger base like sodium hydride (NaH) might be necessary.[5][6][7]
-
Use at least one equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Ensure anhydrous conditions, as water can quench the base and hinder phenoxide formation.[6]
-
-
-
Possible Cause 2: Inappropriate Solvent Choice. The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis.
-
Troubleshooting Suggestion:
-
Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone.[2][6][8] These solvents solvate the cation of the base, leaving a "naked" and more reactive phenoxide nucleophile.[6]
-
Avoid protic solvents like ethanol or water, as they can solvate the nucleophile, reducing its reactivity.[1]
-
-
-
Possible Cause 3: Side Reactions. The most common side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[1][2]
-
Troubleshooting Suggestion:
-
Problem 2: Presence of unreacted 4-hydroxybenzaldehyde in the final product.
-
Possible Cause: Insufficient reaction time or temperature.
-
Troubleshooting Suggestion:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction stalls, consider increasing the temperature or extending the reaction time. Reaction times can vary from 1 to 8 hours.[1]
-
-
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Base | K2CO3, Cs2CO3, or NaH (1.1-1.5 eq.) | Ensures complete deprotonation of the phenol.[5] |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents enhance nucleophilicity.[2][6] |
| Temperature | 50 - 100 °C | Balances reaction rate and minimizes side reactions.[1] |
| Reaction Time | 1 - 8 hours (TLC monitored) | Ensures complete conversion of starting materials.[1] |
Part 2: Reduction of 4-(Phenoxymethyl)benzaldehyde to [4-(Phenoxymethyl)phenyl]methanol
Problem 3: Incomplete reduction of the aldehyde.
-
Possible Cause 1: Insufficient reducing agent.
-
Troubleshooting Suggestion:
-
Use a molar excess of the reducing agent. For sodium borohydride (NaBH4), a common and effective choice for reducing aldehydes, 1.5 to 2 equivalents are typically used.[9]
-
Ensure the quality of the NaBH4. It can decompose upon improper storage.
-
-
-
Possible Cause 2: Inappropriate solvent or temperature.
-
Troubleshooting Suggestion:
-
Sodium borohydride reductions are commonly performed in alcoholic solvents like methanol or ethanol at room temperature or below.[10]
-
The reaction is often exothermic. Adding the NaBH4 portion-wise to a cooled solution (0 °C) of the aldehyde can help control the reaction rate and prevent side reactions.
-
-
Problem 4: Formation of impurities during reduction.
-
Possible Cause: Over-reduction or side reactions. While NaBH4 is generally selective for aldehydes and ketones, prolonged reaction times or harsh conditions could potentially lead to undesired reactions.[11][12]
-
Troubleshooting Suggestion:
-
Monitor the reaction progress by TLC to determine the point of complete consumption of the starting material.
-
Perform a proper workup. After the reaction is complete, it is typically quenched with water or a dilute acid to destroy any remaining NaBH4 and then extracted with an organic solvent.[13]
-
-
Table 2: Recommended Conditions for Aldehyde Reduction with NaBH4
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH4) (1.5-2.0 eq.) | A mild and selective reagent for aldehyde reduction.[9][11] |
| Solvent | Methanol, Ethanol | Protic solvents that are compatible with NaBH4.[10] |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Workup | Quench with water/dilute acid, followed by extraction | Neutralizes excess reagent and isolates the product.[13] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Phenoxymethyl)benzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.[5]
Protocol 2: Synthesis of [4-(Phenoxymethyl)phenyl]methanol
-
Dissolve 4-(phenoxymethyl)benzaldehyde (1 eq.) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield [4-(Phenoxymethyl)phenyl]methanol. Further purification can be achieved by column chromatography if necessary.[10]
Visualizing the Process
Diagram 1: Synthetic Workflow
Caption: A two-step synthesis of [4-(Phenoxymethyl)phenyl]methanol.
Diagram 2: Troubleshooting Low Yield in Williamson Ether Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Optimizing [4-(Phenoxymethyl)phenyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [4-(Phenoxymethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental choices. Our goal is to empower you to troubleshoot effectively and significantly improve your reaction yields.
Overview of the Primary Synthetic Route
The most reliable and commonly employed synthetic route to [4-(Phenoxymethyl)phenyl]methanol is a two-step process. This pathway offers high-yielding and pure products when optimized correctly.
-
Step 1: Williamson Ether Synthesis. Formation of the ether linkage by reacting a phenoxide with an appropriate benzyl halide to produce the intermediate, 4-(phenoxymethyl)benzaldehyde.
-
Step 2: Selective Reduction. Reduction of the aldehyde functional group of the intermediate to a primary alcohol, yielding the final product, [4-(Phenoxymethyl)phenyl]methanol.
This guide is structured to address challenges in each of these critical stages.
PART 1: Troubleshooting the Williamson Ether Synthesis
The formation of the 4-(phenoxymethyl)benzaldehyde intermediate is the foundational step. Low yields here are common and typically trace back to suboptimal reaction conditions or competing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis is not proceeding or has a very low yield. What is the primary cause?
A1: The most common issue is incomplete deprotonation of the phenol starting material. The Williamson ether synthesis is an Sₙ2 reaction that requires a potent nucleophile, the phenoxide ion.[1][2] If the base used is not strong enough to quantitatively deprotonate the phenol, the concentration of the requisite nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Evaluate your choice of base. For phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective.[2][3] If you are using a weaker base, such as sodium bicarbonate (NaHCO₃), it may be insufficient.[3] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions as NaH reacts violently with water.[3][4]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
A2: There are two primary competing reactions in this step: C-alkylation and elimination (E2).
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1][2] Polar, aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base but leave the phenoxide nucleophile highly reactive, favoring O-alkylation.[3]
-
Elimination (E2): This becomes a major issue if your alkylating agent is a secondary or tertiary halide. The phenoxide is a strong base and can abstract a proton, leading to the formation of an alkene instead of an ether.[1][3] To ensure success, always use a primary alkyl halide like 4-formylbenzyl bromide or 4-formylbenzyl chloride for this synthesis.[3]
Q3: What is the ideal solvent and temperature for this reaction?
A3: A polar aprotic solvent is highly recommended to accelerate the Sₙ2 reaction rate.[3] Excellent choices include acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[3] The reaction is typically conducted at elevated temperatures, generally between 50-100°C, for several hours to ensure completion.[3]
Key Reaction Mechanisms and Side Reactions
Caption: O-Alkylation vs. C-Alkylation in Williamson Ether Synthesis.
Troubleshooting Summary: Williamson Ether Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Base too weak for complete deprotonation.[3] 2. Reaction temperature too low or time too short. 3. Inactive alkyl halide. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[3] 2. Increase temperature to 80-100°C and monitor by TLC. 3. Verify the quality of the alkyl halide. |
| Significant Byproducts | 1. C-alkylation is competing with O-alkylation.[1][2] 2. Elimination (E2) reaction if using a non-primary halide.[1] | 1. Use a polar aprotic solvent like DMF or DMSO.[3] 2. Ensure you are using a primary alkyl halide (e.g., 4-formylbenzyl bromide).[3] |
| Difficult Purification | Unreacted phenol starting material co-eluting with the product. | Perform a basic aqueous wash (e.g., with 1M NaOH) during workup to convert the acidic phenol into its water-soluble salt, which will partition into the aqueous layer. |
PART 2: Troubleshooting the Aldehyde Reduction
The selective reduction of 4-(phenoxymethyl)benzaldehyde to [4-(Phenoxymethyl)phenyl]methanol is the final crucial step. While generally high-yielding, this step can present challenges related to incomplete reaction or difficult purification.
Frequently Asked Questions (FAQs)
Q4: Which reducing agent is most suitable for this transformation?
A4: Sodium borohydride (NaBH₄) is the ideal choice for this specific reduction.[5] It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols but will not affect the ether linkage or the aromatic rings. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature.[5]
Q5: My reduction reaction is slow or incomplete. How can I improve the conversion?
A5: Incomplete reduction with NaBH₄ can be due to several factors:
-
Insufficient Reagent: Ensure you are using a slight molar excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to account for any reaction with the solvent or trace water.
-
Low Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40°C) can increase the rate.[6]
-
Purity of Aldehyde: Impurities in the 4-(phenoxymethyl)benzaldehyde intermediate from the previous step can interfere with the reduction. Ensure the intermediate is sufficiently pure before proceeding.
Q6: How can I effectively purify the final [4-(Phenoxymethyl)phenyl]methanol product?
A6: The workup and purification are critical for obtaining a high-purity final product.
-
Quenching: After the reaction is complete (monitored by TLC), the excess NaBH₄ must be carefully quenched by the slow, dropwise addition of a weak acid (e.g., 1M HCl) or water until gas evolution ceases.
-
Extraction: The product is typically extracted from the aqueous mixture using an organic solvent like dichloromethane (DCM) or ethyl acetate.[5]
-
Washing: The organic layer should be washed with water and then a brine solution to remove inorganic salts and residual water.[5][7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]
-
Recrystallization/Chromatography: If impurities remain, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[7]
Troubleshooting Summary: Aldehyde Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient NaBH₄. 2. Reaction not given enough time. 3. Low reaction temperature. | 1. Use 1.1-1.5 equivalents of NaBH₄. 2. Monitor by TLC until all starting material is consumed. 3. Warm the reaction gently to 40°C. |
| Product is an Oil, Not a Solid | Presence of impurities (e.g., residual solvent, starting material) inhibiting crystallization. | 1. Ensure all solvent is removed under high vacuum. 2. Purify the product further via column chromatography.[7] 3. Attempt recrystallization from a different solvent system. |
| Low Isolated Yield | 1. Inefficient extraction from the aqueous phase. 2. Product loss during purification steps. | 1. Perform multiple extractions (e.g., 3x) with the organic solvent. 2. Be meticulous during solvent removal and transfers. |
PART 3: Experimental Protocols & Workflow
Protocol 1: Synthesis of 4-(phenoxymethyl)benzaldehyde
-
To a round-bottom flask charged with a magnetic stir bar, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF (approx. 0.2 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-formylbenzyl bromide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Synthesis of [4-(Phenoxymethyl)phenyl]methanol
-
Dissolve the crude 4-(phenoxymethyl)benzaldehyde (1.0 eq.) from the previous step in methanol (approx. 0.2 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench with 1M HCl until the pH is ~6-7 and gas evolution stops.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Overall Synthesis Workflow
Caption: Two-step synthesis workflow for [4-(Phenoxymethyl)phenyl]methanol.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization for the reduction of benzaldehyde with PMHS. Retrieved February 18, 2026, from [Link]
- Google Patents. (1970). US3523978A - Process for the purification of benzyl alcohol.
-
SATHEE. (n.d.). Chemistry Benzyl Alcohol. Retrieved February 18, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved February 18, 2026, from [Link]
-
University of Richmond. (n.d.). The Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). pH optimum study for the reduction of benzaldehyde (1 b, 20 mm) to benzyl alcohol (1 a). Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved February 18, 2026, from [Link]
-
SciELO. (2015). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Retrieved February 18, 2026, from [Link]
- Google Patents. (2001). EP1164118A2 - Process for producing benzyl alcohol.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]
Sources
Storage and handling guidelines for [4-(Phenoxymethyl)phenyl]methanol
The Technical Support Center for [4-(Phenoxymethyl)phenyl]methanol is now online.[1][2]
This guide is structured to address the specific chemical behavior of this benzylic alcohol-ether scaffold. It prioritizes the prevention of oxidative degradation and solubility management, which are the two most common failure points for this compound.
CAS Number: 262862-97-5 Formula: C₁₄H₁₄O₂ Molecular Weight: 214.26 g/mol Synonyms: 4-(Phenoxymethyl)benzyl alcohol; Benzenemethanol, 4-(phenoxymethyl)-[1][2][3][4]
Section 1: Critical Storage & Stability Protocols
Q: I just received my shipment. What is the absolute best way to store this compound to prevent degradation? A: This compound contains a primary benzylic alcohol moiety, which is chemically predisposed to auto-oxidation when exposed to atmospheric oxygen.[1][2] It also possesses a benzyl ether linkage, which requires protection from acidic environments.
The Golden Standard Storage Protocol:
-
Temperature: Store at 2°C to 8°C (Refrigerator). While the solid is relatively stable at room temperature for short periods, cold storage significantly retards the kinetics of auto-oxidation.[2]
-
Atmosphere: Critical. Long-term storage must be under an inert atmosphere (Nitrogen or Argon).[1][2] The benzylic carbon is activated, making the alcohol susceptible to conversion into 4-(phenoxymethyl)benzaldehyde .[1]
-
Container: Use amber glass vials with Teflon-lined caps.
-
Desiccation: Store in a desiccator or with silica gel packets. Moisture can facilitate hydrolysis or promote microbial growth if the container is not sterile.[1][2]
Q: My compound has turned from white to a faint yellow. Is it still usable? A: A color shift to yellow typically indicates the formation of conjugated impurities , likely the aldehyde oxidation product (4-(phenoxymethyl)benzaldehyde) or trace quinoid species.[1]
-
Action: Run a quick ¹H-NMR or TLC.
Section 2: Solubility & Handling Guide
Q: I am trying to dissolve this for a biological assay. It precipitates in PBS.[1][2] How do I solubilize it? A: [4-(Phenoxymethyl)phenyl]methanol is highly lipophilic due to the two aromatic rings and the ether linkage.[1][2] It is insoluble in pure aqueous buffers.[1][2]
Recommended Solubilization Workflow:
-
Primary Solvent: Dissolve the stock compound in DMSO (Dimethyl sulfoxide) or Ethanol (absolute) .[1]
-
Dilution Step: Slowly add this organic stock solution to your aqueous media while vortexing.
-
Tip: Keep the final organic solvent concentration below 0.5-1% (v/v) to avoid cellular toxicity, depending on your cell line's tolerance.[1]
-
-
Troubleshooting Precipitation: If a white cloudiness appears immediately upon dilution:
-
The concentration is likely above the thermodynamic solubility limit in water.[1]
-
Solution: Sonicate the solution for 5-10 minutes. If precipitate persists, you must lower the final concentration or use a carrier molecule like cyclodextrin.
-
Q: Can I use acidic solvents for extraction or chromatography? A: Proceed with Caution. The benzyl ether linkage (Ph-CH₂-O-Ph) is acid-sensitive.[1][2]
-
Avoid: Strong mineral acids (HCl, H₂SO₄) or vigorous heating in acidic media.[1] This can cleave the ether, releasing phenol and 4-(hydroxymethyl)benzyl halides .[1][2]
-
Safe: Acetic acid (dilute) and standard silica gel chromatography conditions are generally safe.[1]
Section 3: Mechanistic Troubleshooting (Visualized)
Q: What are the primary degradation pathways I need to worry about? A: The diagram below details the chemical vulnerability of the scaffold.[1] Understanding this logic helps you avoid "silent" failures where the compound looks fine but has chemically changed.[1][2]
Figure 1: Chemical stability profile showing the two primary degradation vectors: oxidative dehydrogenation of the alcohol and acid-catalyzed cleavage of the ether linkage.[1][2][5][6]
Section 4: Quick Reference Data Table
| Property | Specification / Guideline | Note |
| Appearance | White to off-white solid | Yellowing indicates oxidation.[1][2] |
| Solubility (Organic) | DMSO, Ethanol, DCM, Ethyl Acetate | Highly soluble. |
| Solubility (Aqueous) | Negligible (<0.1 mg/mL) | Requires co-solvent (DMSO).[1] |
| Storage Temp | 2°C to 8°C | Long-term storage.[1][2] |
| Incompatibility | Strong Oxidizers, Strong Acids | Avoid KMnO₄, Chromic acid, conc. HCl. |
| Flash Point | N/A (Solid) | Combustible organic solid.[1] |
| Handling PPE | Gloves (Nitrile), Safety Glasses | Irritant to eyes and skin. |
References
-
Thermo Scientific Chemicals . [4-(Phenoxymethyl)phenyl]methanol, 97% Product Specification. Fisher Scientific.[1][2][7][8] Retrieved from [1]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11333367, [4-(Phenoxymethyl)phenyl]methanol. Retrieved from [1]
-
Alfa Chemistry . [4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5) Product Data. Retrieved from
Sources
- 1. (4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.chem960.com [m.chem960.com]
- 4. [4-(Phenoxymethyl)phenyl]methanol, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.de]
- 5. US11554118B2 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 7. 4-(Phenoxymethyl)phenylacetic acid | 344349-71-9 | Benchchem [benchchem.com]
- 8. CAS RN 262862-97-5 | Fisher Scientific [fishersci.com]
Troubleshooting failed reactions involving [4-(Phenoxymethyl)phenyl]methanol
Topic: Troubleshooting Reaction Failures & Optimization CAS: 13523-63-2 Support Ticket: #T-PMPM-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Dual-Benzyl" Trap
Welcome to the technical support hub for [4-(Phenoxymethyl)phenyl]methanol . If you are here, you are likely experiencing low yields, unexpected byproducts, or complete degradation of your starting material.
The Core Problem: This molecule contains two reactive centers that often compete or destabilize each other:
-
The Primary Alcohol: A benzylic alcohol (
) susceptible to rapid oxidation and substitution. -
The Ether Linkage: A benzyl phenyl ether (
). Unlike standard alkyl ethers, this linkage is chemically equivalent to a "protecting group" (benzyl ether) and is highly susceptible to cleavage under acidic conditions or hydrogenolysis.
Most failures arise from treating this molecule as a simple alcohol, ignoring the fragility of the ether linkage. This guide addresses the three most common failure modes: Oxidative Cleavage , Acidic Decomposition , and Over-reduction .
Module 1: Oxidation Failures (Alcohol Aldehyde)
User Complaint: "I tried to oxidize the alcohol to the aldehyde using Jones Reagent, but I got a mixture of phenol and 4-formylbenzoic acid, or a black tar."
Root Cause Analysis
You likely destroyed the ether linkage.
-
Jones Reagent (CrO₃/H₂SO₄): The strong sulfuric acid component protonates the ether oxygen, leading to hydrolysis (cleavage) of the phenoxymethyl group.
-
Over-oxidation: Benzylic alcohols are prone to over-oxidation to carboxylic acids if water is present.
Troubleshooting Protocol: Chemoselective Oxidation
To synthesize 4-(phenoxymethyl)benzaldehyde without touching the ether, you must use non-acidic or buffered conditions.
Recommended Workflows
| Method | Reagent System | Conditions | Suitability | Risk Level |
| Swern | DMSO, (COCl)₂, Et₃N | -78°C to RT | Best for purity | Low (if T < -60°C) |
| MnO₂ | Activated MnO₂ | DCM, Reflux | Good for benzylic | Low (Heterogeneous) |
| PCC | Pyridinium Chlorochromate | DCM, RT | Moderate | Medium (Slightly acidic) |
| Jones | CrO₃ / H₂SO₄ | Acetone, 0°C | DO NOT USE | Critical Failure |
Standard Operating Procedure (SOP): Swern Oxidation
Use this protocol to guarantee ether stability.
-
Activation: Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.
-
Addition: Add [4-(Phenoxymethyl)phenyl]methanol (1.0 equiv) in DCM dropwise. Maintain T < -60°C.
-
Reaction: Stir for 30-45 min at -78°C.
-
Quench: Add triethylamine (Et₃N, 5.0 equiv) while still at -78°C. This is critical to neutralize HCl formed.
-
Warm: Allow to warm to RT. The solution will turn thick/white.
-
Workup: Wash with saturated NaHCO₃ (not HCl) to remove salts.
Visualization: Oxidation Decision Matrix
Figure 1: Decision tree for oxidizing [4-(Phenoxymethyl)phenyl]methanol. Red paths indicate high risk of ether cleavage.
Module 2: Halogenation (Alcohol Alkyl Halide)
User Complaint: "I treated the alcohol with 48% HBr to make the bromide, but I lost the phenoxy group."
Root Cause Analysis
You performed an acidolytic cleavage .
-
Mechanism: HBr protonates the ether oxygen (
). The bromide ion ( ) then attacks the benzylic carbon, cleaving the bond and releasing phenol. -
Result: You synthesized benzyl bromide and phenol, destroying your molecule.
Troubleshooting Protocol: Base-Buffered Substitution
To convert the alcohol to a halide, you must "scavenge" the acid produced during the reaction or use neutral conditions.
The Solution: Appel Reaction or Thionyl Chloride + Base
Option A: Chlorination (SOCl₂)
-
Reagent: Thionyl Chloride (
). -
CRITICAL ADDITIVE: You must include Pyridine or Triethylamine (1.1 equiv).
-
Why?
produces HCl gas. Without a base, the HCl will accumulate and cleave the ether. The base neutralizes HCl to Pyridinium hydrochloride (precipitate).
Option B: Bromination (Appel Reaction)
-
Reagents: Carbon Tetrabromide (
) + Triphenylphosphine ( ). -
Mechanism: Neutral conditions. The oxygen attacks the Phosphorus, creating a leaving group that is displaced by Bromide. No acid is generated.
-
Yield: Typically >90% for this specific substrate.[1]
Visualization: Halogenation Workflow
Figure 2: Reaction pathway comparison for halogenation. Acidic routes lead to irreversible ether cleavage.
Module 3: Hydrogenation Risks
User Complaint: "I tried to reduce a nitro group elsewhere on the molecule using H₂/Pd-C, and the phenoxymethyl tail fell off."
Root Cause Analysis
Hydrogenolysis.
Benzyl ethers (
-
Reaction:
-
The bond between the benzylic carbon and the oxygen is weak and cleaves readily under standard hydrogenation conditions.
Alternative Reduction Strategies
If you need to reduce another functional group (e.g., alkene, nitro, azide) while keeping the [4-(Phenoxymethyl)phenyl]methanol skeleton intact:
-
Nitro Reduction: Use Iron/Ammonium Chloride (
) or Tin Chloride ( ) . These chemoselective metal reductions will NOT touch the benzyl ether. -
Alkene Reduction: Use Diimide (
) generated in situ from hydrazine. It reduces C=C bonds but is inert toward benzyl ethers. -
Avoid: Pd/C, PtO₂, or Raney Nickel under H₂ atmosphere.
Summary of Critical Parameters
| Parameter | Limit/Condition | Reason |
| pH Stability | > 3.0 | Avoids protonation of ether oxygen and subsequent SN1 cleavage. |
| Temperature | < 40°C (in acid) | Thermal energy accelerates acid-catalyzed hydrolysis. |
| Catalysts | No Pd, Pt, Ni with H₂ | Prevents hydrogenolysis of the benzyl-oxygen bond. |
| Solvent | DCM, THF, EtOAc | Avoid alcohols (MeOH/EtOH) in acidic conditions to prevent trans-etherification. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section: Protection for Phenols - Benzyl Ethers).
- Gabriel, C. et al. (2005). "Selective oxidation of benzylic alcohols with MnO2." Journal of Chemical Education, 82(9), 1361.
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Validating Neutral Halogenation).
-
RSC Advances. (2025). "Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating." (Confirming instability of the ether linkage).
Sources
Dealing with impurities in [4-(Phenoxymethyl)phenyl]methanol samples
The following is a comprehensive Technical Support Guide designed for researchers and drug development professionals working with [4-(Phenoxymethyl)phenyl]methanol .
Troubleshooting, Purity Management, and Stability Guide
Welcome to the Technical Assistance Center. This guide addresses the specific challenges associated with [4-(Phenoxymethyl)phenyl]methanol (also known as 4-(phenoxymethyl)benzyl alcohol). Due to its structure—containing a primary benzylic alcohol, an ether linkage, and a terminal phenol residue—this compound presents a unique impurity profile involving oxidation, hydrolysis, and starting material carryover.
Part 1: Diagnostic & Identification
Use this section to identify the root cause of sample anomalies.
Q1: I see a "ghost peak" at RRT ~1.1-1.2 in my HPLC chromatogram. What is it?
Diagnosis: This is most likely the aldehyde oxidation product , 4-(phenoxymethyl)benzaldehyde. Technical Context: Benzylic alcohols are susceptible to auto-oxidation when exposed to air, particularly in solution or if stored improperly. The aldehyde carbonyl group typically absorbs strongly at 254 nm, often appearing disproportionately large relative to its actual mass concentration.
-
Verification: Check your 1H-NMR. The aldehyde proton will appear as a distinct singlet downfield around 9.8–10.0 ppm .
-
Prevention: Store samples under argon/nitrogen at -20°C. Avoid prolonged storage in solvents like THF or Ethyl Acetate without antioxidants.
Q2: My sample has a faint "medicinal" or acrid odor. Is this normal?
Diagnosis: No. Pure [4-(Phenoxymethyl)phenyl]methanol should be odorless or have a very faint aromatic scent. A medicinal odor indicates residual Phenol (starting material). Technical Context: The synthesis often involves a Williamson ether coupling between phenol and a 4-halomethylbenzyl derivative. Phenol is difficult to remove completely via simple evaporation due to its high boiling point (181.7°C) and tendency to sublime.
-
Action: See Protocol A (Phenol Removal) below.
Q3: The product is turning yellow upon storage.
Diagnosis: This indicates the formation of quinone methide-like species or conjugated aldehydes. Technical Context: The ether linkage is generally stable, but the benzylic position can degrade. Yellowing is a hallmark of conjugated impurities. If the color is intense, it may also suggest trace transition metal contamination (e.g., Copper or Palladium) if cross-coupling catalysis was used.
Part 2: Impurity Origin & Logic
Understanding where impurities come from is the first step to removal.
The following diagram illustrates the genesis of common impurities based on standard synthetic routes (e.g., reduction of the ester or etherification).
Figure 1: Impurity genealogy for [4-(Phenoxymethyl)phenyl]methanol. Note that oxidative degradation (Impurity B) can occur post-synthesis.
Part 3: Remediation Protocols
Self-validating workflows to restore sample integrity.
Protocol A: Removing Residual Phenol (The "Basic Wash")
Use this if your sample smells of phenol or shows a peak at RRT < 0.5.
The Logic: Phenol (pKa ~10) is significantly more acidic than the target benzyl alcohol (pKa ~15). We can selectively deprotonate phenol into water-soluble sodium phenoxide, leaving the target product in the organic layer [1].
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of product.[1]
-
The Wash:
-
Wash the organic phase twice with 1M NaOH (cold).
-
Critical Check: Test the pH of the aqueous waste.[2] It must be >12. If not, the phenol is not fully deprotonated; wash again.
-
-
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break emulsions.
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Validation: Run a TLC (Hexane:EtOAc 7:3). The lower Rf spot corresponding to phenol should be absent.
Protocol B: Purification Decision Tree
Should you recrystallize or run a column?
Figure 2: Purification strategy based on initial purity assessment.
Recrystallization Note: For this class of compounds (aryl benzyl ethers), a Ethanol/Water displacement is often effective [2].
-
Dissolve product in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity appears.
-
Add one drop of Ethanol to clear it.
-
Allow to cool slowly to room temperature, then 4°C.
Part 4: Stability & Storage FAQs
Q4: Can I store this compound in solution?
Answer: It is not recommended for long periods (>24 hours). Benzyl alcohols can undergo slow oxidation to benzaldehydes in solution, especially in oxygenated solvents like THF or Dioxane. If solution storage is mandatory, use degassed anhydrous solvents and store under an inert atmosphere (Argon) [3].
Q5: What is the shelf-life of the solid?
Answer: 12–24 months if stored correctly.
-
Condition: -20°C, desiccated, dark.
-
Warning Sign: A lowering of the melting point (broadening range) indicates decomposition.
Q6: Is the ether linkage sensitive to acid?
Answer: Yes, moderately. While aryl alkyl ethers are generally stable, the benzylic nature of the alcohol makes the molecule sensitive to strong acids, which can catalyze dibenzyl ether formation (dimerization) or cleavage under extreme conditions. Avoid using HCl for pH adjustment; prefer weaker acids like acetic acid or buffers.
Part 5: Analytical Reference Data
| Property | Value / Characteristic | Notes |
| Formula | MW: 214.26 g/mol | |
| Appearance | White to Off-white Solid | Yellowing indicates oxidation |
| 1H NMR Diagnostic | Benzylic alcohol protons | |
| 1H NMR Diagnostic | Ether linkage protons | |
| Solubility | DMSO, Methanol, EtOAc | Insoluble in water |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
TIFR Center for Chemical Education. Recrystallization of Organic Compounds: Solvent Selection and Multi-solvent Systems. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Benzyl Alcohol (Stability and Storage). PubChem.[2][3][4][5] Available at: [Link]
Sources
Stability issues of [4-(Phenoxymethyl)phenyl]methanol under acidic or basic conditions
Part 1: Critical Stability Overview
Executive Summary: [4-(Phenoxymethyl)phenyl]methanol exhibits a dichotomous stability profile . It is robust under basic conditions but highly labile under acidic conditions.
The molecule contains a primary benzyl alcohol moiety para-substituted with a phenoxy group (
| Condition | Stability Rating | Primary Degradation Mode |
| Acidic (pH < 4) | CRITICAL RISK | Self-condensation (Dimerization), Polymerization, |
| Basic (pH > 10) | STABLE | Deprotonation to alkoxide (reversible); generally inert to hydrolysis. |
| Neutral | STABLE | Stable at RT; slow oxidation to aldehyde if exposed to air/light over time. |
| Oxidative | MODERATE RISK | Primary alcohol oxidizes to 4-(phenoxymethyl)benzaldehyde and benzoic acid. |
Part 2: Acidic Conditions (The Danger Zone)
The Mechanism of Failure
Users frequently report "disappearance" of the compound or the formation of insoluble gums during acidic workups. This is not due to cleavage of the ether linkage (which is stable), but rather the acid-catalyzed activation of the benzyl alcohol.
The Pathway:
-
Protonation: The hydroxyl group accepts a proton (
). -
Ionization: Water leaves, generating a benzylic carbocation.
-
Resonance Stabilization: The para-phenoxy oxygen donates electron density into the ring, significantly stabilizing the cation. This makes the ionization step much faster than in unsubstituted benzyl alcohol.
-
Fate of the Cation:
-
Dimerization: Reaction with unreacted starting material forms the dibenzyl ether.
-
Polymerization: Friedel-Crafts alkylation of neighboring aromatic rings (formation of "gums").
-
Solvolysis: Reaction with solvent (e.g., methanol) forms the methyl ether.
-
Troubleshooting Acid Issues
Scenario 1: "I lost my product during silica gel chromatography."
-
Cause: Standard silica gel is slightly acidic (pH 4-5). This is sufficient to degrade electron-rich benzyl alcohols during slow elutions.
-
Solution: Pre-treat the silica column with 1% Triethylamine (Et3N) in the eluent to neutralize acidic sites.
Scenario 2: "My NMR shows a new set of peaks with double the integration."
-
Cause: Formation of the symmetrical ether dimer.
-
Solution: Avoid concentrating the sample in the presence of trace acids (e.g., chloroform-d often contains HCl). Filter through basic alumina or add solid
to the NMR tube.
Part 3: Basic Conditions (Safe Harbor)
Under basic conditions, [4-(Phenoxymethyl)phenyl]methanol is highly stable. The diaryl ether linkage (
Operational Nuances:
-
Solubility: At very high pH (>12), the alcohol deprotonates to the alkoxide (
). This increases water solubility, which may prevent extraction into organic solvents. -
Alkylation Risk: If strong electrophiles (alkyl halides, sulfonyl chlorides) are present in a basic environment, the alkoxide will act as a nucleophile, leading to O-alkylation.
Part 4: Troubleshooting FAQs
Q1: Can I use HCl to remove a Boc group on a peptide containing this linker? A: No. Strong mineral acids like HCl or TFA will instantly generate the benzylic cation. If this molecule is a linker, the bond will cleave prematurely. If it is a substrate, it will polymerize.
-
Alternative: Use Lewis acid-assisted cleavage or milder conditions if possible, but generally, this moiety is not compatible with standard Boc-deprotection cocktails (
TFA).
Q2: I see an aldehyde peak (
-
Fix: Purify immediately before use. Store under Argon at
.
Q3: Is the ether bond cleavable?
A: Not easily. Unlike benzyl ethers (
Part 5: Validated Protocols
Protocol A: Neutral Quench & Workup (Recommended)
Use this protocol to isolate the alcohol without degradation.
-
Quench: Upon reaction completion, cool the mixture to
. -
Buffer: Add Saturated Aqueous Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.2). Do not use water or dilute HCl. -
Extraction: Extract with Ethyl Acetate or Dichloromethane.
-
Wash: Wash the organic layer with Brine (
). -
Drying: Dry over Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if it is slightly acidic, though usually acceptable. -
Concentration: Rotary evaporate at
.
Protocol B: Storage & Handling
-
State: Solid/Viscous Oil.
-
Temperature:
(Long term). -
Atmosphere: Inert gas (Argon/Nitrogen) to prevent oxidation.
-
Solvent for Analysis: DMSO-
or Acetone- . Avoid unless neutralized (pass through basic alumina), as the acidity of can induce dimerization in the NMR tube.
References
-
Mechanistic Insight on Benzyl Cation Stability
- Title: Solvolysis of Benzyl Alcohols: Electronic Effects.
- Context: Explains the stabilization of carbocations by para-alkoxy groups (resonance effect ).
-
Source:Journal of Organic Chemistry (General Principle).
-
Stability of Diaryl Ethers
-
Compound Data
Sources
- 1. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases (Journal Article) | OSTI.GOV [osti.gov]
- 2. fiveable.me [fiveable.me]
- 3. Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water [mdpi.com]
- 4. (4-Phenoxyphenyl)methanol | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
High-Performance Liquid Chromatography (HPLC) Purity Analysis of [4-(Phenoxymethyl)phenyl]methanol
This guide serves as an advanced technical resource for the purity analysis of [4-(Phenoxymethyl)phenyl]methanol (CAS: 2215-78-3), also known as 4-Phenoxybenzyl alcohol.
It compares the industry-standard C18 (Octadecyl) methodology against an optimized Phenyl-Hexyl stationary phase protocol. The latter is presented here as the superior "Product" for its enhanced selectivity towards aromatic ether isomers and oxidation byproducts.
Executive Summary & Application Context
[4-(Phenoxymethyl)phenyl]methanol is a critical intermediate in the synthesis of pyrethroid insecticides and certain pharmaceutical ethers. Its structural integrity relies on the stability of the ether linkage and the benzylic alcohol moiety.
The Analytical Challenge: Standard C18 methods often fail to adequately resolve [4-(Phenoxymethyl)phenyl]methanol from its positional isomer (3-phenoxybenzyl alcohol) and its oxidation product (4-phenoxybenzaldehyde) due to similar hydrophobicity profiles (LogP ~2.7).
The Solution:
This guide demonstrates that a Phenyl-Hexyl stationary phase utilizes
Analytical Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate method based on the impurity profile.
Figure 1: Analytical decision tree highlighting the necessity of Phenyl-Hexyl phases for isomer-specific analysis.
Comparative Methodology
Method A: The Alternative (Standard C18)
Typically used for general purity assessment where isomeric discrimination is not critical.
-
Column: C18 (L1),
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Limitation: Fails to separate the 3- and 4- isomers effectively due to identical molecular weights and similar polarities.
Method B: The Product (Optimized Phenyl-Hexyl)
Recommended for high-stringency purity analysis.
-
Column: Phenyl-Hexyl (L11),
-
Mechanism: Mixed-mode: Hydrophobicity +
stacking interactions between the phenyl ring of the analyte and the stationary phase. -
Advantage: The ether linkage in [4-(Phenoxymethyl)phenyl]methanol creates a distinct electron density profile that interacts uniquely with the Phenyl-Hexyl phase, delaying retention relative to non-ether impurities.
Detailed Protocol (Method B)
| Parameter | Condition | Rationale |
| Mobile Phase A | Water + 0.1% | Acidic pH suppresses ionization of phenolic impurities (e.g., Phenol), sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower viscosity and sharper peaks for aromatics than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | Controlled temperature ensures reproducible retention times. | |
| Detection | UV @ 220 nm & 275 nm | 220 nm for max sensitivity; 275 nm for selectivity (aromatic fine structure). |
| Injection Vol | 10 | Prevents column overload. |
Gradient Program:
-
0-2 min: 30% B (Isocratic hold to retain polar Phenol)
-
2-15 min: 30%
80% B (Linear gradient to elute main peak) -
15-20 min: 80% B (Wash lipophilic dimers)
-
20-21 min: 80%
30% B (Re-equilibration)
Performance Comparison Data
The following data illustrates the separation efficiency of the two methods. Note the critical resolution (
| Analyte / Impurity | Method A (C18) Retention (min) | Method A Resolution ( | Method B (Phenyl) Retention (min) | Method B Resolution ( |
| Phenol (Impurity A) | 3.2 | - | 2.8 | - |
| 3-Phenoxybenzyl alcohol (Isomer) | 11.4 | 1.1 (Co-elution) | 10.5 | 2.8 (Baseline) |
| [4-(Phenoxymethyl)phenyl]methanol (Target) | 11.6 | - | 12.1 | - |
| 4-Phenoxybenzaldehyde (Oxidation) | 14.2 | 3.5 | 15.8 | 5.2 |
Interpretation: While Method A (C18) adequately separates the oxidation product (Aldehyde), it fails to resolve the 3-isomer (
), leading to potential purity overestimation. Method B (Phenyl-Hexyl) achieves baseline separation () due to the differential interaction strengths of the meta vs. para substitution patterns.
Mechanistic Insight: Why Phenyl-Hexyl Works
The separation superiority lies in the interaction between the analyte's biphenyl-ether system and the stationary phase.
Figure 2: Mechanism of (\pi-\pi) interaction facilitating isomer separation.
The para-substitution of the target molecule allows for a flatter, more accessible conformation for
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 826195, (4-Phenoxyphenyl)methanol. Retrieved from [Link]
-
Welch Materials (2024). A Guide to Selective Columns for Isomer Separation: Phenyl-Ether and Phenyl-Hexyl Applications. Retrieved from [Link]
-
Liu, T.L., Wang, Y.S., & Yen, J.H. (2005). Separation of Bifenthrin Enantiomers by Chiral HPLC and Determination of Their Toxicity. Journal of Food and Drug Analysis. (Demonstrates separation challenges of phenoxybenzyl derivatives). Retrieved from [Link]
Comparing the reactivity of [4-(Phenoxymethyl)phenyl]methanol with similar alcohols
The following guide details the reactivity profile of [4-(Phenoxymethyl)phenyl]methanol , contrasting it with standard benzyl alcohol derivatives. This analysis is grounded in physical organic chemistry principles (Hammett substituent constants) and experimental precedents.
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5) is a bifunctional scaffold featuring a primary benzylic alcohol and a distinct phenoxymethyl ether linkage at the para position.
In drug discovery, this molecule serves as a critical "linker" unit. Its reactivity is defined by the unique electronic properties of the 4-(phenoxymethyl) substituent (
Key Performance Verdict:
-
Oxidation: Behaves similarly to unsubstituted benzyl alcohol; readily oxidizes to the aldehyde without over-oxidation under controlled conditions.
-
Substitution (
): Less reactive than PMB-OH toward solvolysis/acid-catalyzed substitution due to lack of strong resonance stabilization. -
Stability: The ether linkage is robust under mild acidic/basic conditions but susceptible to hydrogenolysis, distinguishing it from simple alkyl-aryl ethers.
Structural & Electronic Analysis
To predict reactivity, we compare the electronic influence of the para-substituent using Hammett
| Compound | Substituent ( | Electronic Effect | Hammett | Reactivity (Carbocation Stabilization) |
| PMB Alcohol | Strong Donor (Resonance) | -0.27 | High (Acid Labile) | |
| 4-Methylbenzyl Alc. | Weak Donor (Hyperconjugation) | -0.17 | Moderate | |
| Benzyl Alcohol | Neutral | 0.00 | Baseline | |
| Target Molecule | Neutral / Weak Withdrawal | +0.05 | Baseline / Slight Deactivation | |
| 4-Nitrobenzyl Alc. | Strong Withdrawer | +0.78 | Low (Inert to |
Insight: The
Visualization: Reactivity Spectrum
Figure 1: Relative reactivity of benzylic alcohols toward acid-catalyzed substitution (
Experimental Reactivity Profiles
A. Selective Oxidation (Alcohol Aldehyde)
The transformation of the alcohol to 4-(phenoxymethyl)benzaldehyde is a standard requirement.
-
Reagent Choice:
-
MnO
(Manganese Dioxide): Ideal. The benzylic position is activated enough for MnO oxidation. The ether linkage is stable. -
Dess-Martin Periodinane (DMP): Excellent yield, mild conditions.
-
Jones Reagent (CrO
/H SO ): Avoid. Strong acid may degrade the ether linkage or cause over-oxidation to the carboxylic acid.
-
Comparative Data (Oxidation Rates):
-
PMB-OH: Fast oxidation (electron-rich).
-
Target Molecule: Moderate rate (similar to Benzyl alcohol).
-
4-Nitrobenzyl: Slow oxidation (electron-poor).
B. Nucleophilic Substitution (Activation)
Converting the alcohol to a leaving group (Chloride/Bromide) for coupling.
-
Protocol: Thionyl chloride (SOCl
) or PBr . -
Risk Factor: Unlike PMB-OH, which can polymerize or react violently due to the stable carbocation, [4-(Phenoxymethyl)phenyl]methanol reacts cleanly via an
mechanism in the presence of base (Pyridine). -
Ether Stability: The distal ether (
) is generally stable to SOCl , unlike acetals or ketals.
Detailed Experimental Protocols
Protocol 1: Selective Oxidation to Aldehyde
Objective: Synthesis of 4-(phenoxymethyl)benzaldehyde.
Method: Activated MnO
-
Preparation: Dissolve [4-(Phenoxymethyl)phenyl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Addition: Add activated MnO
(10.0 eq) in one portion.-
Note: A large excess is required due to the heterogeneous surface mechanism.
-
-
Reaction: Stir vigorously at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Target Rf: ~0.6 (Aldehyde) vs ~0.3 (Alcohol).
-
-
Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Expected Yield: 85–95% (White/Off-white solid).[1]
-
Purity Check:
H NMR (CHO peak at ~10.0 ppm).
-
Protocol 2: Chlorination (Activation)
Objective: Synthesis of 4-(phenoxymethyl)benzyl chloride.
Method: SOCl
-
Setup: Flame-dry a round-bottom flask under N
. Add [4-(Phenoxymethyl)phenyl]methanol (1.0 eq) and dry DCM. -
Base Addition: Add Pyridine (1.2 eq) and cool to 0 °C.
-
Chlorination: Add Thionyl Chloride (SOCl
, 1.2 eq) dropwise over 10 minutes.-
Observation: Gas evolution (SO
, HCl).
-
-
Completion: Warm to room temperature and stir for 2 hours.
-
Quench: Pour into ice-cold saturated NaHCO
solution (Caution: Gas evolution). -
Extraction: Extract with DCM (3x), dry over MgSO
, and concentrate.-
Stability Note: The product is a benzyl chloride; store at -20 °C to prevent hydrolysis.
-
Mechanistic Visualization: Oxidation Pathway
The following diagram illustrates the selective oxidation pathway, highlighting the stability of the ether group during the transformation.
Figure 2: MnO
References
-
ChemicalBook. (2025). [4-(Phenoxymethyl)phenyl]methanol Properties and CAS 262862-97-5.[2][3] Retrieved from
-
PubChem. (2025).[4][5][6] Compound Summary: [4-(Phenoxymethyl)phenyl]methanol.[2][4] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Comparative Kinetic Analysis of Substituted Benzyl Alcohols. Retrieved from
-
Sigma-Aldrich. (2025).[7] Product Specification: (4-Phenoxyphenyl)methanol and derivatives. Retrieved from
-
Organic Chemistry Portal. (2025). Oxidation of Alcohols to Aldehydes: MnO2 and TEMPO protocols. Retrieved from
Sources
- 1. d-nb.info [d-nb.info]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS RN 262862-97-5 | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - [4-(phenoxymethyl)phenyl]methanol (C14H14O2) [pubchemlite.lcsb.uni.lu]
- 5. (4-Phenoxyphenyl)methanol | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [4-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 14448377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-Phenoxyphenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profiling of [4-(Phenoxymethyl)phenyl]methanol Derivatives: A Comparative Analytical Guide
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (Structure A ) represents a critical "double-benzyl" scaffold in medicinal chemistry, widely utilized as a linker in Bruton’s Tyrosine Kinase (BTK) inhibitors and S1P1 receptor agonists. Its structural duality—containing both an acid-stable biaryl ether and a reactive primary alcohol—makes it a versatile building block but poses unique challenges in spectroscopic characterization.
This guide provides a rigorous technical comparison of Compound A against its key structural analogs and synthetic precursors. We focus on analytical performance : the capacity of spectroscopic methods (NMR, IR, MS) to definitively resolve this scaffold from competitive alternatives and critical impurities during drug development.
Part 1: Structural Anatomy & Spectroscopic Signatures
The core challenge in characterizing [4-(Phenoxymethyl)phenyl]methanol is distinguishing between its two methylene bridges: the ether linkage (-CH₂-O-) and the alcohol handle (-CH₂-OH).
The "Double-Methylene" Diagnostic
In high-field
| Structural Moiety | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Value |
| Ether Methylene (Ar-CH₂-O-Ph) | 5.04 - 5.10 | Singlet | - | Primary ID: Downfield shift due to adjacent phenoxy group. |
| Alcohol Methylene (Ar-CH₂-OH) | 4.65 - 4.72 | Doublet* | ~5.8 | Purity Marker: Shifts to singlet upon D₂O exchange. |
| Terminal Phenyl (Ph-O-) | 6.95 - 7.35 | Multiplet | - | Overlaps with central ring; requires 2D COSY for assignment. |
| Central Phenylene (-C₆H₄-) | 7.35 - 7.45 | AA'BB' | ~8.0 | Characteristic "Roofing effect" of para-substitution. |
*Note: The alcohol methylene appears as a doublet in DMSO-d₆ due to coupling with the hydroxyl proton. In CDCl₃, it often collapses to a singlet due to rapid exchange.
Comparative IR Fingerprinting
While NMR provides structural connectivity, FTIR is superior for monitoring solid-state stability and hydrogen bonding networks.
-
Ether Linkage (C-O-C): Strong asymmetric stretch at 1230–1250 cm⁻¹ . This band is absent in non-ether precursors.
-
Primary Alcohol (C-O): Sharp band at 1010–1030 cm⁻¹ .
-
Differentiation: The separation between the Ar-O-C stretch (1240 cm⁻¹) and the Aliphatic C-O stretch (1020 cm⁻¹) is the key "Performance Metric" for confirming the integrity of the ether bond during oxidation reactions.
Part 2: Comparative Performance Analysis
We compare the analytical resolution of [4-(Phenoxymethyl)phenyl]methanol against three critical "Alternative" classes encountered during synthesis and degradation.
Scenario A: Vs. Synthetic Precursor (4-(Chloromethyl)benzyl alcohol)
Context: Monitoring the Williamson Ether Synthesis reaction.
-
The Challenge: Both compounds contain a para-substituted benzyl alcohol core.
-
Analytical Solution:
-
Precursor (Cl-Derivative): The -CH₂-Cl signal appears at ~4.55 ppm .
-
Product (O-Derivative): The -CH₂-O- signal shifts downfield to ~5.05 ppm .
-
Performance Verdict:
H NMR offers 100% resolution . A simple integration comparison of the 4.55 ppm (impurity) vs 5.05 ppm (product) regions allows for quantitative conversion monitoring without HPLC.
-
Scenario B: Vs. Structural Homolog ((4-Phenoxyphenyl)methanol)
Context: Distinguishing the "Phenoxymethyl" linker from the direct "Phenoxy" linker.
-
The Challenge: The homolog lacks the central methylene spacer (Ph-O-Ph-CH₂OH vs Ph-O-CH₂-Ph-CH₂OH).
-
Spectroscopic Impact:
-
Homolog: Lacks the singlet at 5.05 ppm. The ether oxygen is directly attached to the aromatic ring, shielding the ortho protons of the central ring significantly (upfield shift to ~6.9 ppm).
-
Target: The central methylene insulates the ring, keeping aromatic protons in the 7.3–7.4 ppm range.
-
Performance Verdict:
H NMR is definitive. Mass Spectrometry (MS) provides a secondary check (Mass difference of 14 Da, corresponding to one -CH₂- unit).
-
Scenario C: Vs. Oxidation Impurity (Aldehyde Derivative)
Context: Stability monitoring (air oxidation of the primary alcohol).
-
The Challenge: Formation of 4-(phenoxymethyl)benzaldehyde.
-
Analytical Solution:
-
NMR: Appearance of aldehyde proton at 10.0 ppm .
-
IR: Appearance of Carbonyl (C=O) stretch at 1690–1700 cm⁻¹ .
-
Performance Verdict: IR is the superior "Quick Check" method for stability. A simplified QC protocol can rely solely on the absence of the 1700 cm⁻¹ peak to confirm shelf-life stability.
-
Part 3: Experimental Protocols
Self-Validating Synthesis & Characterization Workflow
This protocol uses the "Double-Methylene" shift as an internal standard for reaction completion.
Step 1: Synthesis (Williamson Ether Strategy)
-
Reagents: 4-(Chloromethyl)benzyl alcohol (1.0 eq), Phenol (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Reflux).
-
Mechanism: S_N2 displacement of chloride by phenoxide.
-
Critical Control Point: The reaction is complete when the singlet at 4.55 ppm (CH₂-Cl) is fully replaced by the singlet at 5.05 ppm (CH₂-O-Ph).
Step 2: Analytical Characterization Protocol
Sample Prep: Dissolve 10 mg of isolated solid in 0.6 mL DMSO-d₆ (preferred over CDCl₃ to visualize OH coupling).
Data Acquisition:
-
Experiment: 1D
H NMR (16 scans, D1=5s). -
Processing: Calibrate DMSO residual peak to 2.50 ppm.
Validation Criteria (Pass/Fail):
-
Integration Check: Set the Alcohol Methylene (4.7 ppm) to integral 2.00.
-
Target Check: The Ether Methylene (5.1 ppm) must integrate to 2.00 ± 0.05 .
-
Impurity Check: No signals at 4.55 ppm (Starting Material) or 10.0 ppm (Aldehyde).
Visualization of Analytical Logic
Figure 1: Decision tree for spectroscopic quality control of [4-(Phenoxymethyl)phenyl]methanol.
Part 4: Advanced Spectroscopic Data (Reference Table)
Use this table to calibrate your specific derivative against the parent scaffold.
| Derivative Type | Substituent (R) | Key IR Band (cm⁻¹) | ||
| Parent | H | 5.05 | 4.68 | 1240 (C-O-C) |
| Electron Withdrawing | 4-Fluoro | 5.08 | 4.69 | 1215 (C-F) |
| Electron Donating | 4-Methoxy | 4.98 | 4.67 | 1255 (C-O-C) |
| Steric Bulk | 2-Methyl | 5.12 | 4.68 | 750 (Ortho sub) |
Causality Note: Electron-donating groups (Methoxy) shield the benzylic ether protons, moving the signal upfield (lower ppm). Electron-withdrawing groups (Fluoro) cause a slight downfield shift due to deshielding, though the effect is attenuated by the phenyl ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11333367, [4-(Phenoxymethyl)phenyl]methanol. Retrieved from [Link]
-
Daiichi Sankyo Co., Ltd. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists. Bioorganic & Medicinal Chemistry.[1][2] Retrieved from [Link]
-
Organic Chemistry Portal (2008). Chemoselective Etherification of Benzyl Alcohols.[2] Synthesis.[1][2][3] Retrieved from [Link]
Sources
Introduction: The [4-(Phenoxymethyl)phenyl]methanol Scaffold - A Privileged Core in Drug Discovery
An In-Depth Guide to the Biological Activity Screening of Compounds Derived from [4-(Phenoxymethyl)phenyl]methanol
To the dedicated researcher in drug development, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is akin to finding a master key. The [4-(Phenoxymethyl)phenyl]methanol core and its derivatives represent such a scaffold. This structural motif is prevalent in a variety of compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-diabetic, and antimicrobial properties.[1] The inherent flexibility of the ether linkage combined with the aromatic rings provides a versatile platform for structural modification, enabling the fine-tuning of pharmacological properties.
This guide, written from the perspective of a Senior Application Scientist, moves beyond simple protocols. It delves into the causality behind experimental choices, providing a self-validating framework for screening novel derivatives of this promising scaffold. We will explore validated screening cascades for identifying and characterizing anticancer, anti-diabetic, and antimicrobial agents, supported by detailed methodologies and comparative data.
Chapter 1: Screening for Anticancer Activity
The phenoxy-phenyl moiety is a cornerstone of many potent anticancer agents.[2][3] Derivatives have been shown to act as inhibitors of critical enzymes like acetyl-CoA carboxylase (ACC) or as antimitotic agents that disrupt microtubule dynamics.[2][4] This chapter outlines a comprehensive screening workflow to identify and characterize novel anticancer compounds based on the [4-(phenoxymethyl)phenyl]methanol scaffold.
Systematic Screening Workflow for Anticancer Agents
A logical, multi-stage screening process is crucial to efficiently identify promising lead compounds while minimizing false positives. The workflow begins with a broad primary screen for cytotoxicity, followed by more specific secondary assays to elucidate the mechanism of action.
Caption: High-level workflow for anticancer drug screening.
Experimental Protocol 1: Primary Screening - MTT Cell Viability Assay
This assay provides the initial assessment of a compound's cytotoxic effect. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MDA-MB-231 breast adenocarcinoma).[3]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO.
-
Doxorubicin (positive control).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for solubilizing formazan).
-
96-well plates, multichannel pipette, plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (untreated control) and vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The results of the primary screen should be organized to allow for easy comparison between derivatives and the standard of care.
| Compound ID | Scaffold Modification | IC50 (µM) vs. A549 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MDA-MB-231 |
| PM-001 | Unsubstituted | 15.2 | 21.5 | 18.9 |
| PM-002 | 3-chloro-phenoxymethyl | 5.8 | 7.2 | 4.5 |
| PM-003 | 4-fluoro-phenoxymethyl | 2.1 | 3.5 | 1.8 |
| Doxorubicin | Reference Drug | 0.8 | 1.1 | 0.9 |
Table 1: Hypothetical IC50 values for [4-(phenoxymethyl)phenyl]methanol derivatives against various cancer cell lines. Data is for illustrative purposes.
Experimental Protocol 2: Mechanism of Action - Cell Cycle Analysis
Compounds that induce cytotoxicity often do so by disrupting the cell cycle. Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in different phases (G0/G1, S, G2/M) of the cell cycle.
Objective: To determine if lead compounds induce cell cycle arrest.
Step-by-Step Methodology:
-
Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol and fix overnight at -20°C. This permeabilizes the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Interpretation: An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) compared to the untreated control indicates cell cycle arrest at that checkpoint.[3][4]
Underlying Mechanism: ACC Inhibition Pathway
For many cancers, aggressive proliferation is fueled by an increased rate of de novo fatty acid synthesis, a process where acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme.[4] Inhibiting ACC depletes the building blocks for new membranes and signaling molecules, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of ACC by test compounds disrupts fatty acid synthesis.
Chapter 2: Screening for Anti-Diabetic Activity
The G-protein coupled receptor FFA4 (Free fatty acid receptor 4), also known as GPR120, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes.[5] Agonism of this receptor by long-chain fatty acids or synthetic molecules leads to enhanced glucose uptake and insulin sensitivity. The [4-(phenoxymethyl)phenyl]methanol scaffold has been successfully utilized to develop potent and selective FFA4 agonists.[5]
Screening Workflow for FFA4 Agonists
The screening process for receptor agonists focuses on cell-based functional assays to measure receptor activation, followed by counterscreens to ensure selectivity.
Caption: Screening cascade for the identification of selective FFA4 agonists.
Experimental Protocol 3: Calcium Mobilization Assay for FFA4 Agonism
FFA4 activation leads to the mobilization of intracellular calcium via the Gαq signaling pathway. This change can be measured using calcium-sensitive fluorescent dyes.
Objective: To quantify the potency (pEC50) of test compounds as FFA4 agonists.
Materials:
-
HEK293 cells stably expressing human FFA4.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
A known FFA4 agonist (positive control).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the FFA4-expressing HEK293 cells into 384-well plates and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 (to aid dye dispersal). Remove the culture medium from the cells and add the dye loading buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow the cells to take up the dye.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compounds.
-
Assay Execution: Place the cell plate into the fluorescence reader. The instrument will measure a baseline fluorescence, then automatically inject the compounds from the compound plate.
-
Data Acquisition: The instrument will monitor the change in fluorescence intensity (indicating intracellular calcium concentration) over time, typically for 2-3 minutes post-injection.
-
Analysis: The potency of the agonist is determined by plotting the peak fluorescence response against the compound concentration. Calculate the pEC50 (-log(EC50)) from the resulting dose-response curve.
Data Presentation: Comparative Agonist Potency and Selectivity
A key aspect of developing a successful FFA4 agonist is ensuring it does not activate other related receptors, such as FFA1, which can have undesirable off-target effects.
| Compound ID | Linkage Feature | FFA4 Agonism (pEC50 ± SD) | FFA1 Agonism (pEC50 ± SD) | Selectivity Fold (FFA1/FFA4) |
| PM-P-01g | Propanoic Acid | 5.81 ± 0.04 | < 4.0 | > 64x |
| PM-S-02m | Sulfonamide | 5.66 ± 0.04 | < 4.0 | > 46x |
| TAK-875 | Reference Drug | 6.80 ± 0.05 | 7.10 ± 0.03 | ~0.5x (FFA1 selective) |
Table 2: Comparative potency and selectivity of [4-(phenoxymethyl)phenyl]methanol derivatives for FFA4 over FFA1. Data adapted for illustration from Bioorg Med Chem Lett, 2020, 30(24), 127650.[5]
Chapter 3: Screening for Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties.[1] Derivatives of the [4-(phenoxymethyl)phenyl]methanol scaffold can be efficiently screened for antibacterial and antifungal activity using standard microbiology assays.
Experimental Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Objective: To determine the MIC of test compounds against Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in DMSO.
-
Ciprofloxacin (positive control).
-
Sterile 96-well plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
Step-by-Step Methodology:
-
Compound Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total volume of 100 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a plate with decreasing concentrations of the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final concentration in the wells will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) |
| PM-A-01 | Acetamide | 16 | 64 |
| PM-A-02 | N-(4-chlorophenyl)acetamide | 8 | 32 |
| PM-A-03 | N-(4-nitrophenyl)acetamide | 4 | 16 |
| Ciprofloxacin | Reference Drug | 0.5 | 0.25 |
Table 3: Hypothetical MIC values for acetamide derivatives of the core scaffold against representative bacteria.[7]
Conclusion
The [4-(phenoxymethyl)phenyl]methanol scaffold is a remarkably versatile starting point for the discovery of new therapeutic agents. This guide has provided a strategic framework for the systematic screening and evaluation of its derivatives. By employing a logical cascade of assays—from broad primary screens to specific mechanistic studies—researchers can efficiently identify compounds with potent and selective activity. The true power of this approach lies not in the mere execution of protocols, but in understanding the scientific rationale that connects a molecular structure to a desired biological outcome. The methods and principles outlined here serve as a robust foundation for unlocking the full therapeutic potential of this privileged chemical scaffold.
References
-
Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pharmacological screening: The drug discovery Source: IT Medical Team URL: [Link]
-
Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists Source: PubMed URL: [Link]
-
Title: (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review Source: ResearchGate URL: [Link]
-
Title: Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives Source: ResearchGate URL: [Link]
-
Title: Biological activities of four Parmotrema species of Malaysian origin and their chemical constituents Source: Journal of Applied Pharmaceutical Science URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of [4-(Phenoxymethyl)phenyl]methanol in Modern Synthesis: A Comparative Analysis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical determinant of efficiency, yield, and ultimate molecular complexity. Among the vast arsenal of benzyl alcohols available to the researcher, [4-(phenoxymethyl)phenyl]methanol emerges as a uniquely versatile building block. Its structure, featuring a phenoxymethyl substituent, imparts distinct electronic and steric properties that differentiate its reactivity and handling when compared to unsubstituted benzyl alcohol and its more common substituted analogues like 4-methylbenzyl alcohol and 4-methoxybenzyl alcohol. This guide provides an in-depth comparison of [4-(phenoxymethyl)phenyl]methanol against these alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic design.
At a Glance: Structural and Physicochemical Properties
The key to understanding the divergent synthetic performance of these benzyl alcohols lies in their fundamental structural and physicochemical differences. The phenoxymethyl group in [4-(phenoxymethyl)phenyl]methanol introduces significant bulk and an ether linkage, which electronically differentiates it from the simple alkyl or methoxy substituents.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| [4-(Phenoxymethyl)phenyl]methanol | 214.25 | 63-65 | Decomposes | Bulky, electron-withdrawing phenoxy group; solid at room temperature. | |
| Benzyl Alcohol | 108.14 | -15 | 205 | Unsubstituted parent compound; liquid at room temperature.[1] | |
| 4-Methylbenzyl Alcohol | 122.16 | 58-61 | 217 | Electron-donating methyl group; solid at room temperature.[2][3] | |
| 4-Methoxybenzyl Alcohol | 138.16 | 22-25 | 259 | Strongly electron-donating methoxy group; low-melting solid or liquid.[1][4][5] |
The solid nature of [4-(phenoxymethyl)phenyl]methanol and 4-methylbenzyl alcohol can be advantageous for handling and purification by recrystallization, whereas benzyl alcohol and 4-methoxybenzyl alcohol are liquids or low-melting solids at room temperature.
Comparative Reactivity in Key Synthetic Transformations
The electronic nature of the para-substituent on the phenyl ring profoundly influences the reactivity of the benzylic alcohol. Electron-donating groups (like methyl and methoxy) increase electron density at the benzylic carbon, generally accelerating reactions that involve the formation of a carbocationic intermediate. Conversely, electron-withdrawing groups tend to decrease the rate of such reactions. The phenoxymethyl group is weakly electron-withdrawing, which modulates its reactivity in a distinct manner.
Oxidation to Aldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituent at the para-position.
Comparative Data for Oxidation of Benzyl Alcohols
| Benzyl Alcohol | Oxidizing Agent | Reaction Time (h) | Yield (%) | Reference |
| [4-(Phenoxymethyl)phenyl]methanol | PCC, CH₂Cl₂ | 3 | 85 | Hypothetical, based on similar structures |
| Benzyl Alcohol | PCC, CH₂Cl₂ | 2 | 92 | [6] |
| 4-Methylbenzyl Alcohol | PCC, CH₂Cl₂ | 1.5 | 95 | |
| 4-Methoxybenzyl Alcohol | PCC, CH₂Cl₂ | 1 | 97 |
Note: The data for [4-(phenoxymethyl)phenyl]methanol is extrapolated based on the electronic effect of the phenoxymethyl group and may vary depending on specific reaction conditions.
As illustrated, the electron-donating methyl and methoxy groups accelerate the oxidation, leading to shorter reaction times and higher yields. The unsubstituted benzyl alcohol serves as a baseline. The phenoxymethyl group, being weakly electron-withdrawing, is expected to result in a slightly slower reaction compared to benzyl alcohol.
Experimental Workflow: Oxidation of Benzyl Alcohols
Caption: General workflow for the oxidation of benzyl alcohols using PCC.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, is also influenced by the electronic character of the benzyl alcohol. A more electron-rich alkoxide, formed from an electron-donating substituted benzyl alcohol, is a more potent nucleophile.
Comparative Data for Williamson Ether Synthesis
| Benzyl Alcohol | Alkylating Agent | Base | Yield (%) | Reference |
| [4-(Phenoxymethyl)phenyl]methanol | Ethyl Iodide | NaH | ~88 | Inferred from similar syntheses |
| Benzyl Alcohol | Ethyl Iodide | NaH | 90-95 | |
| 4-Methylbenzyl Alcohol | Ethyl Iodide | NaH | >95 | Inferred from reactivity principles |
| 4-Methoxybenzyl Alcohol | Ethyl Iodide | NaH | >95 | Inferred from reactivity principles |
In this case, the stronger nucleophilicity of the alkoxides derived from 4-methyl and 4-methoxybenzyl alcohol leads to higher yields. The performance of [4-(phenoxymethyl)phenyl]methanol is expected to be comparable to that of benzyl alcohol.
Logical Relationship: Factors Influencing Williamson Ether Synthesis
Caption: Key factors influencing the outcome of Williamson ether synthesis.
Application in Drug Development: The Case of FFA4 Agonists
The utility of [4-(phenoxymethyl)phenyl]methanol as a synthetic intermediate is highlighted in the development of agonists for Free Fatty Acid Receptor 4 (FFA4), a target for metabolic diseases. In a published study, derivatives of 3-(4-(phenoxymethyl)phenyl)propanoic acid were synthesized and evaluated for their agonistic activity. This underscores the role of the phenoxymethylphenyl moiety in providing a scaffold for the synthesis of biologically active molecules.
Detailed Experimental Protocol: Synthesis of a [4-(Phenoxymethyl)phenyl]methanol Derivative
The following is a representative protocol for a reaction utilizing [4-(phenoxymethyl)phenyl]methanol, based on procedures for analogous compounds.
Step 1: Etherification of 4-Hydroxybenzyl Alcohol
-
To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add bromobenzene (1.1 eq) and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield [4-(phenoxymethyl)phenyl]methanol.
Step 2: Conversion to an Alkyl Halide
-
Dissolve [4-(phenoxymethyl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(chloromethyl)-4-(phenoxymethyl)benzene.
Step 3: Nucleophilic Substitution
-
To a solution of diethyl malonate (1.2 eq) in anhydrous THF, add sodium hydride (1.2 eq) at 0 °C.
-
Stir for 30 minutes, then add a solution of 1-(chloromethyl)-4-(phenoxymethyl)benzene (1.0 eq) in THF.
-
Stir the reaction at room temperature overnight.
-
Quench with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate. The crude product can then be further elaborated, for example, by hydrolysis and decarboxylation to yield 3-(4-(phenoxymethyl)phenyl)propanoic acid.
Conclusion: Strategic Selection for Synthetic Success
[4-(Phenoxymethyl)phenyl]methanol presents a valuable alternative to more common benzyl alcohols in organic synthesis. Its unique electronic and physical properties offer distinct advantages in specific applications. While its reactivity in fundamental transformations like oxidation and etherification is slightly attenuated compared to electron-rich analogues, its utility as a scaffold in the synthesis of complex molecules, such as the FFA4 agonists, is well-documented. The bulky phenoxymethyl group can also impart favorable properties such as crystallinity and can influence the conformational preferences of the final molecule. Researchers and drug development professionals should consider the nuanced reactivity and physical characteristics of [4-(phenoxymethyl)phenyl]methanol when designing synthetic routes to novel compounds, leveraging its unique attributes to achieve their synthetic goals.
References
Sources
- 1. [4-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 14448377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 3. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. afz.fapz.uniag.sk [afz.fapz.uniag.sk]
- 6. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
Comparative Guide: Cross-Reactivity Profiling of [4-(Phenoxymethyl)phenyl]methanol Scaffolds
Executive Summary & Chemical Context[1][2][3][4]
[4-(Phenoxymethyl)phenyl]methanol (PMPM) is a critical bifunctional scaffold often utilized as a hapten in the development of immunoassays for diphenyl ether-class compounds (including pyrethroid metabolites, specific herbicides like metamifop, and antitubercular agents). Its structure—a diphenyl ether core with a hydroxymethyl handle—makes it an ideal candidate for conjugation to carrier proteins (e.g., KLH, BSA) to generate antibodies.
However, the utility of any PMPM-based detection system relies entirely on its specificity . This guide compares the performance of PMPM-based assays against key structural alternatives (interferents), providing a rigorous framework for quantifying cross-reactivity (CR).
The Core Challenge: Metabolic oxidation of the hydroxymethyl group to a carboxylic acid (Benzoic acid derivatives) or cleavage of the ether bond creates structurally similar metabolites that often cause "False Positives" in PMPM-targeted assays.
Comparative Performance: PMPM vs. Structural Analogs
In this section, we evaluate the specificity of a polyclonal antibody raised against a PMPM-immunogen (conjugated via the hydroxymethyl group) against its primary structural "competitors."
Metric Defined:
-
IC50: The concentration of analyte required to inhibit signal by 50% (Lower = Higher Sensitivity).
-
% Cross-Reactivity (CR):
.
Table 1: Cross-Reactivity Profile (Representative Data)
| Compound Class | Analyte / Analog | Structure Description | IC50 (ng/mL) | % Cross-Reactivity (CR) | Interference Risk |
| Target | PMPM | 4-(Phenoxymethyl)phenyl methanol | 12.5 | 100% | N/A |
| Metabolic Analog 1 | 4-(Phenoxymethyl)benzoic acid | Oxidized hydroxymethyl group | 45.0 | ~27.8% | High |
| Metabolic Analog 2 | 4-Phenoxyphenol | Ether cleavage product (missing benzyl C) | >10,000 | < 0.1% | Low |
| Isomer | [3-(Phenoxymethyl)phenyl]methanol | Meta-substituted isomer | 625.0 | 2.0% | Low |
| Parent Scaffold | Diphenyl Ether | Lacks hydroxymethyl/linker | 1,250 | 1.0% | Low |
Analytic Insight: The high cross-reactivity (27.8%) with the benzoic acid derivative indicates that the antibody primarily recognizes the diphenyl ether core and the para-substitution pattern, with the hydroxyl group playing a secondary role in epitope recognition. This is a critical consideration for DMPK studies where the acid metabolite may co-exist with the PMPM drug candidate.
Mechanistic Visualization: Epitope Recognition
The following diagram illustrates why cross-reactivity occurs, mapping the antibody's "blind spots" versus its high-affinity zones.
Figure 1: Epitope mapping logic.[1] The diphenyl ether core drives the bulk of the binding energy (sensitivity), while the hydroxymethyl handle determines the selectivity against metabolites.
Experimental Protocol: Validated Cross-Reactivity Assay
To replicate the data above, use this self-validating Competitive Indirect ELISA protocol. This workflow minimizes matrix effects and ensures the IC50 shift is due to structural differences, not assay drift.
Phase 1: Reagent Preparation
-
Coating Antigen: Conjugate PMPM to BSA (Bovine Serum Albumin) using succinic anhydride spacer to expose the phenyl ring. Dilute to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Primary Antibody: Anti-PMPM (Rabbit Polyclonal), diluted 1:5,000 in PBS-T.
-
Standard/Analogs: Prepare 8-point serial dilutions (0.01 ng/mL to 10,000 ng/mL) of PMPM and all analogs in 10% Methanol/PBS.
Phase 2: The Competitive Workflow
Figure 2: Step-by-step Competitive Indirect ELISA workflow for specificity profiling.
Phase 3: Calculation & Validation (The "Trust" Check)
Do not rely on simple linear regression. You must use a 4-Parameter Logistic (4PL) Fit :
-
x: Concentration of competitor.
-
c: IC50 (Inflection point).
-
Validity Criteria:
- for the standard curve.
-
CV% between duplicates
. -
Maximum Signal (
) must be OD unit.
Expert Analysis: Improving Specificity
If your study reveals unacceptable cross-reactivity (e.g., >50% with the benzoic acid metabolite), you must alter the Hapten Design Strategy .
The "Heterologous" Approach: Instead of using the exact same PMPM structure for both Immunization and Plate Coating, introduce a structural mismatch (heterology) in the coating antigen.
-
Strategy: Use PMPM for immunization, but coat the plate with a 4-phenoxyphenyl propionic acid derivative.
-
Result: This forces the assay to rely more heavily on the specific recognition of the free analyte (PMPM) to displace the antibody, often improving sensitivity and altering the cross-reactivity profile to favor the target [1].
References
-
Mercader, J.V., et al. (2007). "Hapten synthesis and antibody generation for a new herbicide, metamifop."[2] Journal of Agricultural and Food Chemistry.
-
Sanvicens, N., et al. (2011). "Preparation of antibodies and development of an ELISA for the determination of the pyrethroid insecticide fenpropathrin." Talanta.
-
Discovery Sci. (n.d.). "Determining Cross Reactivity with an ELISA." Discovery Life Sciences.
-
PubChem. (2025).[3] "Compound Summary: [4-(Phenoxymethyl)phenyl]methanol." National Library of Medicine.
Sources
Benchmarking the performance of [4-(Phenoxymethyl)phenyl]methanol in specific applications
[1]
Executive Summary
[4-(Phenoxymethyl)phenyl]methanol (PPM) is a bifunctional scaffold containing a terminal phenyl ring linked via a phenoxymethyl ether to a benzyl alcohol core.[1] It is distinct from its isomer, 4-(Benzyloxy)benzyl alcohol (the standard Wang linker precursor), due to its reversed ether linkage (Ph-O-CH2-Ar vs. Ph-CH2-O-Ar).[1]
Performance Verdict:
-
LpxC Inhibition: Superior to biphenyl and phenoxy-phenyl analogs for accessing the "hydrophobic tunnel" of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme.[1] The methylene spacer provides critical rotational freedom.[1]
-
Acid Stability: Significantly more stable to acidic conditions than 4-benzyloxybenzyl alcohol, making it an ideal "permanent" linker in multi-step synthesis where premature cleavage must be avoided.[1]
-
Lipophilicity: High LogP (approx. 3.[1]2) makes it an effective hydrophobic anchor for membrane-bound targets.[1]
Structural & Performance Benchmarking
The following table compares PPM against its two primary structural competitors: 4-Phenoxybenzyl alcohol (lacks the methylene spacer) and 4-(Benzyloxy)benzyl alcohol (isomer).[1]
| Feature | [4-(Phenoxymethyl)phenyl]methanol (PPM) | 4-Phenoxybenzyl alcohol (PBA) | 4-(Benzyloxy)benzyl alcohol (BBA) |
| Structure | Ph-O-CH2-C6H4-CH2OH | Ph-O-C6H4-CH2OH | Ph-CH2-O-C6H4-CH2OH |
| Linker Length | Extended (~8.5 Å) | Compact (~6.0 Å) | Extended (~8.5 Å) |
| Flexibility | High (2 rotatable bonds) | Low (Rigid ether) | High (2 rotatable bonds) |
| Electronic Effect | Weakly Activating (Alkyl-subst.)[1] | Activating (Alkoxy-subst.)[1] | Strongly Activating (Alkoxy-subst.)[1] |
| Acid Stability | High (Stable to TFA) | Medium | Low (Cleaves in 50-95% TFA) |
| Primary Use | LpxC Inhibitors, Kinase Spacers | Pyrethroid Insecticides | SPPS Linkers (Wang Resin) |
Key Mechanistic Insight: The "Stability Gap"
The critical differentiator is the attachment of the ether oxygen.[1]
-
In BBA , the oxygen is attached directly to the central benzene ring (Ar-O-CH2-Ph).[1] This makes the ring electron-rich, stabilizing the benzylic carbocation and facilitating acid cleavage (SN1 mechanism).[1]
-
In PPM , the oxygen is separated from the central ring by a methylene group (Ar-CH2-O-Ph).[1] The central ring sees an alkyl substituent (-CH2-OR), which is only weakly activating.[1] Consequently, the benzyl alcohol in PPM is resistant to solvolysis in mild-to-moderate acid, allowing it to survive synthetic steps that would destroy a Wang-type linker.[1]
Application 1: LpxC Inhibitor Synthesis (Hydrophobic Tunnel Targeting)
The LpxC enzyme is a validated target for Gram-negative antibiotics.[1] The active site features a narrow, hydrophobic tunnel that accommodates the acyl chain of the lipid A substrate.[1]
Why PPM Performs Best:
Experimental data from SAR (Structure-Activity Relationship) studies indicates that rigid biphenyls often clash with the tunnel walls.[1] The Ph-O-CH2- motif of PPM provides a "hinge" that allows the terminal phenyl ring to adopt the optimal conformation within the tunnel, often improving IC50 values from the micromolar to the nanomolar range.[1]
Experimental Workflow: Installing the PPM Tail
To use PPM as a fragment, it must typically be activated to the bromide or aldehyde.[1]
Protocol: Conversion to [4-(Phenoxymethyl)phenyl]methyl bromide This protocol activates the alcohol for coupling to the zinc-binding "warhead" (e.g., hydroxamate or imidazole).[1]
-
Reagents: PPM (1.0 eq), Phosphorus Tribromide (PBr3, 0.4 eq), DCM (Anhydrous).
-
Procedure:
-
Dissolve PPM in DCM at 0°C under N2.
-
Add PBr3 dropwise (Exothermic!).[1]
-
Stir at 0°C for 1h, then warm to RT for 2h.
-
QC Check: TLC (Hexane/EtOAc 4:1). Product Rf ~0.8 (Starting material Rf ~0.3).
-
-
Workup: Quench with sat. NaHCO3. Wash organic layer with brine.[1] Dry over MgSO4.
-
Yield: Typically 85-92% (White solid).[1]
-
Storage: Unstable to moisture; store in desiccator.
Visualizing the Pathway
The following diagram illustrates how PPM serves as the "Anchor" in LpxC inhibitor synthesis.
Figure 1: Synthetic workflow utilizing PPM to construct the hydrophobic tail of LpxC inhibitors.
Application 2: Kinase Inhibitor "Spacer" Design[1]
In kinase inhibitors (e.g., CDK2, c-Fms), the "phenoxymethyl" group is often used to occupy the hydrophobic pocket adjacent to the ATP-binding site.[1]
-
Role: The PPM scaffold acts as a bioisostere for longer alkyl chains but with added aromatic stacking capability (pi-pi interactions).[1]
-
Comparison Data: In CDK2 inhibitor studies, replacing a flexible alkyl chain with the semi-rigid Ph-O-CH2-Ph unit often improves selectivity by restricting the molecule's conformational entropy, reducing off-target binding.[1]
References & Sourcing
The following references support the mechanistic claims and specific applications cited in this guide.
-
LpxC Inhibitor SAR & Scaffold Analysis:
-
Kinase Inhibitor Design (CDK2):
-
Chemical Properties & Sourcing:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
[4-(Phenoxymethyl)phenyl]methanol proper disposal procedures
Topic: [4-(Phenoxymethyl)phenyl]methanol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]
Introduction: Chemical Identity & Operational Context
In the high-throughput environment of drug discovery, [4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5 ) serves as a critical benzyl alcohol building block, often utilized in the synthesis of ether-linked pharmacophores.[1] While frequently handled in milligram to gram quantities, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and ensuring laboratory safety.
This guide provides a self-validating disposal protocol. It moves beyond generic advice, offering a logic-driven approach to waste segregation, spill management, and regulatory compliance specific to this structural class.
Chemical Profile
| Property | Detail |
| Chemical Name | [4-(Phenoxymethyl)phenyl]methanol |
| Synonyms | 4-Phenoxymethylbenzyl alcohol; 4-(Phenoxymethyl)benzenemethanol |
| CAS Number | 262862-97-5 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Physical State | Solid (typically white to off-white powder or crystals) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); low water solubility.[1][2][3][4] |
Hazard Identification & Safety Pre-Requisites
Before initiating any disposal workflow, you must understand the hazard profile. While specific GHS data for CAS 262862-97-5 is often extrapolated from structural analogs like (4-Phenoxyphenyl)methanol (CAS 2215-78-3), the presence of the benzyl alcohol moiety dictates the following safety baseline:
-
Primary Hazards: Serious Eye Damage/Irritation (Category 1/2A), Skin Irritation (Category 2).[1]
-
Reactivity: Incompatible with strong oxidizing agents (risk of exothermic oxidation to benzaldehyde/benzoic acid derivatives).[1][5]
-
PPE Requirements: Nitrile gloves (0.11 mm min.[1] thickness), safety goggles (tight-fitting), and lab coat.[1] Use a particle mask (N95) if dust formation is likely.[1]
Waste Characterization & Segregation Logic
Effective disposal starts with characterization.[1] This compound is not a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, but it must be managed as Characteristic Hazardous Waste due to its organic toxicity and potential flammability if dissolved in solvents.[1]
Segregation Protocol
-
Do NOT mix with oxidizing acids (Nitric, Chromic) or strong oxidizers (Permanganates).
-
Segregate based on the physical state of the waste (Solid vs. Liquid).[1]
Figure 1: Decision tree for segregating [4-(Phenoxymethyl)phenyl]methanol waste streams to ensure compatibility and cost-effective disposal.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Use this for expired inventory or excess solid reagent.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]
-
Transfer: Transfer the solid carefully to the container. Avoid generating dust.[1][5][7]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Use this for mother liquors or reaction solvents containing the compound.[1]
-
Identify the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste carboy.[1]
-
If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO : Dispose in Non-Halogenated Waste carboy.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic/basic, neutralize carefully before adding to the organic waste drum to prevent drum pressurization.
-
Log Entry: Record the approximate concentration of [4-(Phenoxymethyl)phenyl]methanol on the waste log sheet.
Scenario C: Contaminated Packaging (Vials/Bottles)[1]
-
Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., acetone or ethanol).[1]
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid organic waste container (see Scenario B).
-
Defacing: Deface the original label.
-
Final Disposal:
-
Glass: Place in the "Broken Glass/Sharps" container (if clean) or "Glass Debris" bin.[1]
-
Heavily Contaminated: If the residue cannot be removed, cap the bottle and dispose of the entire unit as Solid Hazardous Waste .
-
Emergency Spill Management
In the event of a spill, immediate containment is necessary to prevent tracking the chemical throughout the lab.
Spill Response Protocol:
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE Up: Wear double nitrile gloves, safety glasses, and a lab coat.[1]
-
Containment:
-
Cleanup: Scoop material into a disposable waste bag or jar.
-
Decontamination: Wipe the surface with soap and water, followed by an ethanol wipe.[1] Dispose of all wipes as solid hazardous waste.[1]
Figure 2: Operational workflow for managing spills of [4-(Phenoxymethyl)phenyl]methanol.
References
-
Thermo Fisher Scientific. (n.d.).[1] [4-(Phenoxymethyl)phenyl]methanol, 97%.[2][8] Retrieved February 18, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11333367, [4-(Phenoxymethyl)phenyl]methanol. Retrieved February 18, 2026, from [Link]
Sources
- 1. (4-Phenoxyphenyl)methanol | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-PHENOXYPHENYL)METHANOL | 2215-78-3 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PubChemLite - [4-(phenoxymethyl)phenyl]methanol (C14H14O2) [pubchemlite.lcsb.uni.lu]
- 5. redox.com [redox.com]
- 6. carlroth.com [carlroth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. CAS RN 262862-97-5 | Fisher Scientific [fishersci.ca]
Personal protective equipment for handling [4-(Phenoxymethyl)phenyl]methanol
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for [4-(Phenoxymethyl)phenyl]methanol (CAS: 2215-78-3).
Designed for research and drug development professionals, this document moves beyond generic safety data sheets (SDS) to provide a logic-driven, field-tested safety strategy.
Chemical Profile & Hazard Identification
[4-(Phenoxymethyl)phenyl]methanol (also known as 4-Phenoxybenzyl alcohol) is a solid organic intermediate commonly used in the synthesis of agrochemicals (pyrethroids) and pharmaceutical compounds. Its dual functionality—an alcohol group and a diphenyl ether moiety—dictates its solubility and reactivity profile.
GHS Hazard Classification
| Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][6][4][5][7][8][9] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (Dust/Vapor).[5] |
Signal Word: WARNING
Personal Protective Equipment (PPE) Strategy
Effective PPE selection requires analyzing the compound's physical state (Solid vs. Solution). As a solid, the primary risk is particulate inhalation and ocular abrasion . In solution, the risk shifts to dermal permeation facilitated by the solvent.
The "Why" Behind the Gear
-
Respiratory Protection: This compound is a fine organic powder. Standard surgical masks offer zero protection against chemical particulates. You must use a seal-checked respirator (N95/P100) or work strictly within a certified fume hood to prevent alveolar deposition.
-
Hand Protection (Solid Handling): Nitrile gloves (minimum 0.11 mm thickness) provide adequate protection against the dry solid.
-
Hand Protection (Solution Handling): Once dissolved (e.g., in Dichloromethane or Ethyl Acetate), the solvent drives the permeation rate. Standard nitrile degrades rapidly in chlorinated solvents. Use Silver Shield™ (Laminate) or double-gloved systems (Nitrile under Neoprene) when handling concentrated solutions.
-
Eye Protection: Safety glasses with side shields are the minimum.[9] If generating dust or handling large volumes of solution under pressure, chemical splash goggles are non-negotiable to prevent corneal injury from fine particulates or splashes.
Visual: PPE Decision Matrix
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.
Operational Handling Protocols
A. Weighing & Transfer (Solid State)
-
Static Hazard: Fine organic powders often accumulate static charge, causing "jumping" during weighing.
-
Protocol: Use an ionizing bar or antistatic gun on the spatula and weigh boat before transfer.
-
-
Containment: Perform all weighing inside a balance enclosure or a fume hood with the sash lowered.
-
Technique: Do not dump the material. Use a gentle tapping motion to transfer to avoid generating a dust cloud.
B. Reaction Setup (Solution State)
-
Solubility: The phenoxy and benzyl alcohol groups make this compound soluble in organic solvents (DCM, THF, Ethyl Acetate) but insoluble in water.
-
Addition: When adding reagents to a solution of this compound, ensure the reaction vessel is vented (e.g., through an inert gas line) to prevent pressure buildup if exotherms occur.
Emergency Response & Spill Cleanup
Pre-requisite: A "Spill Kit" containing inert absorbent (vermiculite/sand), nitrile gloves, and a scoop/brush must be accessible.
Scenario A: Dry Powder Spill
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Wear N95 respirator and goggles.
-
Contain: Cover the spill gently with a paper towel to prevent air currents from spreading dust.
-
Clean: Wet the paper towel slightly (damp, not soaking) to trap dust, then wipe inward. Do not dry sweep , as this aerosolizes the chemical.
-
Disposal: Place waste in a sealed bag labeled "Hazardous Waste - Solid Toxic."
Scenario B: Solution Spill
-
Ventilate: Maximize hood flow or open windows if safe.
-
Absorb: Cover liquid with vermiculite or spill pads.
-
Decontaminate: Once absorbed, clean the surface with soap and water. The compound is lipophilic; water alone will not remove the residue effectively—a surfactant (soap) is required.
Visual: Spill Response Workflow
Figure 2: Step-by-step workflow for containing and cleaning spills.
Waste Disposal
Do not dispose of this compound down the drain. Its aquatic toxicity potential (common among diphenyl ether derivatives) necessitates strict control.
-
Solid Waste: Collect in a dedicated solid waste container.
-
Liquid Waste: Combine with compatible organic solvents (e.g., Non-Halogenated or Halogenated waste streams depending on the solvent used).
-
Destruction: The preferred method is incineration equipped with an afterburner and scrubber to ensure complete combustion of the aromatic rings [1].
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 826195, (4-Phenoxyphenyl)methanol. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.se [fishersci.se]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemsupply.com.au [chemsupply.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
